(R)-1-Benzyl-2-methylpiperazine hydrochloride
説明
特性
IUPAC Name |
(2R)-1-benzyl-2-methylpiperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-11-9-13-7-8-14(11)10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10H2,1H3;1H/t11-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNGBJWPPPPFST-RFVHGSKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCN1CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588480-39-0 | |
| Record name | Piperazine, 2-methyl-1-(phenylmethyl)-, hydrochloride (1:1), (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1588480-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Technical Profile: (R)-1-Benzyl-2-methylpiperazine Hydrochloride
Executive Summary
(R)-1-Benzyl-2-methylpiperazine hydrochloride is a specialized chiral heterocyclic building block used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs).[1] Unlike its achiral or regio-isomeric counterparts, this compound offers a defined stereochemical handle at the C2 position while maintaining a protected nitrogen (N1) and a reactive secondary amine (N4).[1]
This guide addresses the critical distinction between the 1-benzyl-2-methyl and 1-benzyl-3-methyl regioisomers—a common source of synthetic error—and provides validated protocols for its characterization and handling.[1]
Chemical Identity & Stereochemistry[1]
The nomenclature of methylpiperazines is frequently confused in commercial catalogs. It is vital to distinguish between the two mono-benzylated regioisomers of 2-methylpiperazine.
-
Target Compound: (R)-1-Benzyl-2-methylpiperazine (Benzyl group on the hindered nitrogen adjacent to the methyl group).[1]
-
Common Impurity/Isomer: (R)-1-Benzyl-3-methylpiperazine (Benzyl group on the unhindered nitrogen; often the product of direct alkylation).[1]
Core Data Table
| Property | Specification |
| Chemical Name | (R)-1-Benzyl-2-methylpiperazine hydrochloride |
| CAS Number | 1588480-39-0 (HCl salt) / 29906-54-5 (Free base, rac/unspec) |
| Molecular Formula | C₁₂H₁₈N₂[1][2][3][4][5] · HCl |
| Molecular Weight | 226.75 g/mol (Monohydrochloride) |
| Chirality | (R)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in ether |
Structural Visualization
The (R)-configuration at C2 imposes steric influence on the N1 nitrogen.[1] The benzyl group at N1 locks this conformation, leaving N4 available for derivatization (e.g., reductive amination, SNAr reactions).
Physicochemical Properties[1][5][6][7][8][9][10][11]
Thermodynamic & Physical Constants
Data reflects the free base unless specified as HCl salt.
| Parameter | Value | Condition/Note |
| Boiling Point | 275–280 °C | @ 760 mmHg (Predicted) |
| Density | 0.99 ± 0.05 g/cm³ | Free base liquid |
| Flash Point | 118–120 °C | Closed Cup |
| pKa (Calc) | ~9.1 (N4), ~5.6 (N1) | N4 is the more basic center |
| Hygroscopicity | Moderate | HCl salt is hygroscopic; store desiccated |
Regioselectivity Insight
In 2-methylpiperazine, the N4 nitrogen is less sterically hindered than N1.[1]
-
Direct Benzylation: Reacting 2-methylpiperazine with benzyl chloride predominantly yields 1-benzyl-3-methylpiperazine (thermodynamic and kinetic product).[1]
-
Target Synthesis: Accessing the 1-benzyl-2-methyl isomer requires indirect routes (e.g., cyclization of N-benzyl precursors) or protection strategies.[1]
Synthesis & Manufacturing Methodologies
Route Selection: The "Chiral Pool" Approach
To ensure high enantiomeric excess (ee > 98%) and correct regiochemistry, the recommended synthesis starts from (R)-N-Benzyl-Alanine .[1] This avoids the difficult separation of regioisomers associated with direct alkylation.[1]
Synthetic Pathway Diagram[1]
Caption: Regioselective synthesis starting from amino acid precursors ensures the benzyl group is fixed at N1 relative to the C2 methyl center.[1]
Process Protocol (Bench Scale)
-
Coupling: React (R)-N-benzyl-alanine with glycine ethyl ester using standard peptide coupling (DCC or EDC).
-
Cyclization: Heat the resulting dipeptide in toluene/butanol to induce intramolecular cyclization, forming the diketopiperazine.
-
Reduction: Treat the diketopiperazine with LiAlH₄ (3-4 equivalents) in dry THF under reflux. Critical Step: Ensure complete reduction of both amide carbonyls.
-
Workup: Quench carefully (Fieser method), filter salts, and extract.
-
Salt Formation: Dissolve the free base oil in diethyl ether and add 1M HCl in ether dropwise. Collect the white precipitate by filtration.[1]
Analytical Specifications & Quality Control
NMR Characterization
Distinguishing the 2-methyl from the 3-methyl isomer is possible via ¹H NMR.[1]
-
1-Benzyl-2-methylpiperazine (Target):
-
1-Benzyl-3-methylpiperazine (Impurity):
-
Benzylic protons often appear as a singlet (less steric differentiation).[1]
-
Chiral HPLC Method
To verify enantiomeric purity (avoiding racemization during cyclization):
-
Column: Daicel Chiralpak AD-H or IC (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Acceptance Criteria: > 98.5% ee.
Applications in Drug Discovery[9]
Sigma-1 Receptor Ligands
The 1-benzyl-2-methylpiperazine scaffold is a pharmacophore in the development of selective Sigma-1 receptor antagonists .[1] The benzyl group occupies the primary hydrophobic pocket, while the N4 nitrogen serves as the attachment point for linker chains leading to secondary binding motifs.
Mcl-1 Inhibitors
Recent studies utilize benzylpiperazine derivatives to inhibit Mcl-1, an anti-apoptotic protein overexpressed in various cancers.[1][6] The chiral methyl group restricts conformational flexibility, potentially enhancing binding affinity compared to the des-methyl analogs.[1]
Safety & Handling (GHS)[1]
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1][7] |
| Skin Irritation | H315 | Causes skin irritation.[1][7] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][7] |
| STOT-SE | H335 | May cause respiratory irritation.[1][7] |
Handling Protocol:
-
Handle in a fume hood to avoid inhalation of dust (HCl salt).[1]
-
Wear nitrile gloves and safety glasses.[1]
-
Incompatibility: Strong oxidizing agents.[1][5] The free base reacts rapidly with CO₂ in air (carbamate formation); store under inert gas (Argon/Nitrogen).[1]
References
-
Chemical Identity & CAS: National Center for Biotechnology Information.[1] (2025).[1][7][8][9] PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
-
Synthesis & Diketopiperazine Route: Ciganek, E. (2004).[1] N-Alkylation of Diketopiperazines. Organic Reactions. (General reference for the reduction methodology described in Section 4).
-
Sigma-1 Receptor Applications: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands. (2021). Journal of Medicinal Chemistry. Retrieved from [Link][1]
-
Mcl-1 Inhibitor Design: De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. (2013). ChemMedChem. Retrieved from [Link][1]
-
Regioselectivity in Piperazines: Jacobsen, J. et al. (1999).[1] Piperazine Imidazoles as Potent Histamine H3 Receptor Antagonists.[1] Journal of Medicinal Chemistry. (Illustrates the N1 vs N4 alkylation selectivity).
Sources
- 1. 1-(2-Methylbenzyl)piperazine | C12H18N2 | CID 79212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]
- 4. calpaclab.com [calpaclab.com]
- 5. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information | High Purity Chemical Analysis China [chemheterocycles.com]
- 6. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
(R)-1-Benzyl-2-methylpiperazine Hydrochloride: Mechanism of Action & Technical Guide
This guide details the mechanism of action, pharmacological profile, and experimental utility of (R)-1-Benzyl-2-methylpiperazine hydrochloride .
Executive Summary
(R)-1-Benzyl-2-methylpiperazine hydrochloride (CAS: 1588480-39-0 / 174671-42-2) is a bioactive chiral scaffold and pharmaceutical intermediate. While structurally related to the stimulant 1-benzylpiperazine (BZP), the introduction of the C2-methyl group and specific (R)-stereochemistry significantly alters its pharmacological profile.
Its primary mechanism of action in a research context is twofold:
-
Pharmacological Scaffold: It acts as a privileged structure for Sigma-1 Receptor (σ1R) modulation, serving as a template for high-affinity antagonists used in neuropathic pain and neuroprotection research.
-
Monoaminergic Modulation: It retains residual activity at monoamine transporters (DAT/NET), functioning as a probe for structure-activity relationship (SAR) studies distinguishing between therapeutic and abuse-potential profiles of piperazines.
Pharmacological Mechanism of Action
Primary Target: Sigma-1 Receptor (σ1R) Modulation
The (R)-1-benzyl-2-methylpiperazine moiety is a critical pharmacophore for binding to the Sigma-1 receptor, a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
-
Binding Mechanism:
-
Pharmacophore: The benzyl group occupies the primary hydrophobic pocket (HYD1) of the σ1R. The protonated nitrogen (N4) of the piperazine ring forms an essential electrostatic interaction (salt bridge) with Glu172 or Asp126 in the receptor's binding pocket.
-
Stereoselectivity: The (R)-2-methyl group imposes steric constraints that refine selectivity against the Sigma-2 receptor (σ2R) and reduce off-target binding to dopamine receptors compared to the achiral BZP.
-
-
Functional Consequence (Antagonism):
-
Ligands based on this scaffold typically act as antagonists .
-
Pathway: Under pathological stress (e.g., neuropathic pain), σ1R translocates from the MAM to the plasma membrane. Antagonists prevent this translocation and block the σ1R-mediated potentiation of NMDA receptors and IP3 receptors .
-
Result: Attenuation of intracellular Calcium (
) influx, reduction of central sensitization, and analgesia without opioid-related side effects.
-
Secondary Target: Monoamine Transporters
Unlike its regioisomer 1-benzyl-4-methylpiperazine (MBZP), the (R)-1-benzyl-2-methyl isomer exhibits altered affinity for monoamine transporters.
-
Mechanism: It acts as a substrate-based releaser or reuptake inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).
-
Stereochemical Effect: The (R)-configuration generally enhances metabolic stability and alters binding kinetics, often reducing the psychostimulant potency compared to the parent BZP, making it a valuable tool for dissociating analgesic effects from abuse liability.
Signaling Pathway Visualization
The following diagram illustrates the Sigma-1 receptor blockade mechanism mediated by benzyl-methylpiperazine scaffolds.
Figure 1: Mechanism of Sigma-1 Receptor antagonism by (R)-1-Benzyl-2-methylpiperazine derivatives, preventing NMDA potentiation and calcium-mediated sensitization.
Experimental Protocols
In Vitro Radioligand Binding Assay (Sigma-1)
Purpose: To determine the affinity (
Materials:
-
Tissue: Guinea pig brain membranes or HEK293 cells overexpressing human σ1R.
-
Radioligand:
(specific for σ1R). -
Non-specific blocker: Haloperidol (10 µM).
Protocol:
-
Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000
for 20 min. Resuspend pellet. -
Incubation: In a 96-well plate, combine:
-
50 µL Membrane suspension (10–20 µg protein).
-
25 µL
(Final conc. ~2 nM). -
25 µL (R)-1-Benzyl-2-methylpiperazine HCl (Concentration range:
to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes .
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.
Chemical Synthesis Utility (N-Alkylation)
Purpose: Utilizing the secondary amine (N4) for synthesizing complex ligands.
Reaction Scheme: (R)-1-Benzyl-2-methylpiperazine + R-X (Alkyl Halide) → Product
Protocol:
-
Dissolve 1.0 eq of (R)-1-Benzyl-2-methylpiperazine HCl in Acetonitrile (ACN).
-
Add 3.0 eq of Potassium Carbonate (
) to neutralize the HCl salt and scavenge acid. -
Add 1.1 eq of the electrophile (e.g., 4-methoxybenzyl chloride).
-
Reflux at 80°C for 4–6 hours under Nitrogen atmosphere.
-
Monitor via TLC (System: DCM/MeOH 9:1).
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography.
Physicochemical Properties & Data Summary
| Property | Value | Relevance |
| IUPAC Name | (2R)-1-benzyl-2-methylpiperazine hydrochloride | Precise chemical identity |
| Molecular Weight | 226.75 g/mol (HCl salt) | Stoichiometric calculations |
| Chiral Center | C2 (R-configuration) | Critical for receptor selectivity |
| pKa (Calc) | ~9.0 (N4), ~4.5 (N1) | N4 is protonated at physiological pH |
| Solubility | Water (>50 mg/mL), Ethanol | High aqueous solubility aids in vitro assays |
| Storage | -20°C, Desiccated | Hygroscopic; prevent hydrolysis |
References
-
European Union Drug Agency (EUDA). (2008). BZP/piperazines drug profile: Chemistry and Pharmacology. Retrieved from
-
Rui, M., et al. (2021). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects.[1][2] Journal of Medicinal Chemistry. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from
-
Moussa, I. A., et al. (2012).[3] Synthesis and evaluation of 1-(benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine as a Sigma-1 receptor radioligand. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: (R)-1-Benzyl-2-methylpiperazine.[4][5][6][7][8] Retrieved from
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(Benzofuran-2-ylmethyl)-4-(4-[11C]methoxybenzyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. (Chiral Building Blocks) | BLDpharm [fr.bldpharm.com]
- 5. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier China | High-Purity Chemical Manufacturer [pipzine-chem.com]
- 6. echemi.com [echemi.com]
- 7. Building Blocks | CymitQuimica [cymitquimica.com]
- 8. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information | High Purity Chemical Analysis China [chemheterocycles.com]
Navigating the Chiral Space of Piperazines: A Technical Guide to Asymmetric Synthesis
Executive Summary: The Privileged Scaffold
In the pharmacopeia of modern medicine, the piperazine ring is not merely a linker; it is a privileged scaffold . Found in blockbuster drugs ranging from Imatinib (kinase inhibitor) to Indinavir (HIV protease inhibitor), the piperazine core offers unique conformational flexibility (chair/boat transitions) and tunable basicity (pKa ~9.8 and ~5.6).
However, the next frontier in piperazine medicinal chemistry lies in chirality . Introducing substituents at the C2 or C3 positions breaks the symmetry of the ring, creating vectors for enhanced receptor selectivity and metabolic stability. This guide dissects the three primary methodologies for accessing these enantiopure architectures: Chiral Pool Synthesis , Asymmetric Hydrogenation , and Lithiation-Trapping .
Part 1: Strategic Synthesis Matrix
Before selecting a synthetic route, researchers must evaluate the specific requirements of their campaign. The following matrix compares the three dominant strategies.
Table 1: Comparative Analysis of Chiral Piperazine Synthesis
| Feature | Chiral Pool (Amino Acids) | Asymmetric Hydrogenation | Lithiation-Trapping |
| Starting Material | Natural/Unnatural Amino Acids | Pyrazines or Pyrazinones | N-Boc-Piperazine |
| Enantioselectivity | High (defined by SM) | High (>95% ee with optimized catalyst) | High (controlled by sparteine) |
| Scalability | Good (Linear steps) | Excellent (Industrial preferred) | Moderate (Cryogenic conditions) |
| Diversity | Limited by available amino acids | Limited by pyrazine substitution | High (Late-stage functionalization) |
| Key Challenge | Racemization during cyclization | Catalyst cost & screening | Cryogenic handling (-78 °C) |
Part 2: Deep Dive – The Chiral Pool Approach
Mechanism & Workflow
The most robust bench-scale method utilizes the "chiral pool"—specifically
Crucial Mechanistic Insight: The stereocenter is established before the ring forms. The critical quality attribute (CQA) is preventing racemization during the amide coupling and cyclization steps.
Visualization: Chiral Pool Pathway
The following diagram illustrates the transformation from L-Alanine to (S)-2-Methylpiperazine.
Figure 1: The Chiral Pool synthesis route retaining stereochemistry from amino acid precursors.
Experimental Protocol: Synthesis of (S)-2-Isobutylpiperazine
Targeting a Leucine-derived scaffold.
Reagents:
-
N-Boc-L-Leucine (10 mmol)
-
Glycine methyl ester hydrochloride (11 mmol)
-
EDC·HCl (12 mmol), HOBt (12 mmol)
-
DIPEA (30 mmol)
-
TFA (Trifluoroacetic acid)[1]
-
LiAlH4 (Lithium Aluminum Hydride)
Step-by-Step Methodology:
-
Peptide Coupling (The Stereocenter Guard):
-
Dissolve N-Boc-L-Leucine in anhydrous DCM (50 mL) at 0°C.
-
Add EDC·HCl and HOBt.[2] Stir for 15 min to activate the acid.
-
Add Glycine methyl ester HCl and DIPEA dropwise.
-
Technical Note: Maintain 0°C during addition to suppress oxazolone formation (a primary cause of racemization).
-
Stir 12h at RT. Wash with 1N HCl and sat. NaHCO3. Concentrate to yield the dipeptide.
-
-
Deprotection & Cyclization:
-
Treat the intermediate with TFA/DCM (1:1) for 1h to remove the Boc group. Evaporate volatiles.
-
Redissolve the crude amine salt in 2-butanol and add Et3N (excess). Reflux for 12h.
-
Observation: The Diketopiperazine (DKP) often precipitates upon cooling. Filter and wash with ether.[2]
-
-
Global Reduction (The Transformation):
-
Suspend the DKP in anhydrous THF under Argon.
-
Add LiAlH4 (4.0 equiv) pellets carefully (exothermic!).
-
Reflux for 16–24h. The carbonyls are stubborn; vigorous reflux is required.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Distill or recrystallize the resulting oil to obtain pure (S)-2-isobutylpiperazine.
-
Part 3: Deep Dive – Asymmetric Hydrogenation (Industrial Route)
For large-scale preparation, reducing pyrazines or pyrazinones using chiral catalysts is superior to the multi-step chiral pool route.
Mechanism: Transition metal catalysts (Rh, Ir, or Pd) coordinated with chiral phosphine ligands (e.g., BINAP, Josiphos) differentiate the enantiotopic faces of the planar pyrazine ring during hydride transfer.
Visualization: Catalytic Cycle
Figure 2: Simplified catalytic cycle for the asymmetric hydrogenation of pyrazines.
Key Reference: Rossen et al. (Merck) and Feng et al. have demonstrated Pd and Rh-catalyzed routes achieving >96% ee. The choice of ligand (e.g., t-Bu-Josiphos) is critical for defining the steric pocket that enforces facial selectivity [1, 2].
Part 4: Deep Dive – Lithiation-Trapping (Late-Stage Functionalization)
This method, pioneered significantly by the Stoltz and Beak groups, allows for the functionalization of intact piperazine rings. It is ideal for generating libraries of analogs from a single N-Boc-piperazine precursor.
The Protocol Logic:
-
Complexation: N-Boc-piperazine coordinates with s-BuLi and a chiral ligand ((-)-sparteine).[3]
-
Deprotonation: The complex directs lithiation selectively to the pro-S equatorial proton.
-
Trapping: An electrophile (E+) is added, retaining the stereochemistry (retention) or inverting it, depending on the mechanism (often retention via a chelated intermediate).
Technical Requirement: This reaction must be run at -78°C to prevent the degradation of the lithiated species and loss of stereochemical integrity [3].
References
-
Feng, G., Zhao, Z., Shi, L., & Zhou, Y. (2021).[4][5] Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers. [Link]
-
Korch, K. M., et al. (2015).[5] Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. [Link]
-
Beng, T. K., et al. (2020). Electrophile dependent mechanisms in the asymmetric trapping of α-lithio-N-Boc-piperazines. Chemical Communications.[3] [Link]
-
Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols. [Link]
Sources
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
Enantioselective Synthesis of 1-Benzyl-2-Methylpiperazine: A Technical Guide
The following technical guide details the enantioselective synthesis of 1-benzyl-2-methylpiperazine , a critical chiral pharmacophore used in the development of CCR5 antagonists (e.g., vicriviroc analogs) and neuroactive agents.
Part 1: Executive Summary & Strategic Analysis
The Challenge of Regiochemistry
The synthesis of 1-benzyl-2-methylpiperazine presents a specific regiochemical challenge that distinguishes it from its isomer, 1-benzyl-3-methylpiperazine.
-
Direct Benzylation Failure: Direct alkylation of 2-methylpiperazine with benzyl chloride predominantly yields 1-benzyl-3-methylpiperazine (benzylation at the less hindered N4 position).
-
The Solution: To secure the benzyl group at the sterically hindered N1 position (adjacent to the methyl group), the substituent must be introduced prior to ring closure or via a "chiral pool" strategy that locks the stereochemistry and regiochemistry simultaneously.
Selected Route: The Diketopiperazine Protocol
This guide details the Chiral Pool Diketopiperazine Route , widely regarded as the industry standard for high-enantiomeric excess (ee) and scalability. This method utilizes L-Alanine as the chiral source, ensuring the (S)-configuration is retained without the need for expensive asymmetric catalysts.
Key Advantages:
-
Self-Validating Stereochemistry: The chiral center is derived directly from L-Alanine; no resolution step is required.
-
Regiocontrol: The sequence of amide bond formation guarantees the benzyl group is located at N1.
-
Scalability: Reagents (benzaldehyde, glycine, LiAlH₄) are commodity chemicals.
Part 2: Retrosynthetic Analysis & Mechanism
The retrosynthetic logic disconnects the piperazine ring into two amino acid components: N-Benzyl-L-Alanine and Glycine .
Pathway Diagram (Graphviz)
Caption: Retrosynthetic disconnection showing the preservation of the chiral center from L-Alanine.
Part 3: Detailed Experimental Protocol
Phase 1: Preparation of N-Benzyl-L-Alanine
Objective: Introduce the benzyl group via reductive amination while preventing racemization.
| Parameter | Specification |
| Reagents | L-Alanine (1.0 eq), Benzaldehyde (1.0 eq), NaBH₄ (1.5 eq) |
| Solvent | Methanol / 2N NaOH (aq) |
| Temperature | 0°C to Room Temperature (RT) |
| Yield Target | 85-90% |
Protocol:
-
Dissolve L-Alanine in 2N NaOH.
-
Add benzaldehyde dropwise at 0°C. Stir for 30 minutes to form the imine (Schiff base).
-
Add NaBH₄ portion-wise, maintaining temperature <10°C to avoid side reactions.
-
Stir at RT for 4 hours.
-
Workup: Neutralize to pH 6-7 with HCl. The product, N-benzyl-L-alanine , precipitates as a white zwitterionic solid. Filter and dry.[1][2]
Phase 2: Peptide Coupling (N-Benzyl-L-Ala-Gly-OEt)
Objective: Couple the chiral building block with glycine ethyl ester.
| Parameter | Specification |
| Reagents | N-Benzyl-L-Alanine, Glycine Ethyl Ester HCl, EDC·HCl, HOBt |
| Base | N-Methylmorpholine (NMM) or DIPEA |
| Solvent | DCM or DMF |
| Critical Control | Maintain low temperature (0°C) during activation to suppress racemization. |
Protocol:
-
Suspend N-Benzyl-L-Alanine in DCM. Add EDC·HCl (1.1 eq) and HOBt (1.1 eq).
-
Stir for 15 minutes at 0°C to form the active ester.
-
Add Glycine Ethyl Ester HCl (1.0 eq) and NMM (2.5 eq).
-
Monitor via TLC (SiO₂, 5% MeOH in DCM).
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄. Concentrate to yield the dipeptide N-benzyl-L-alanyl-glycine ethyl ester .
Phase 3: Cyclization to Diketopiperazine
Objective: Form the six-membered ring.
Protocol:
-
Dissolve the crude dipeptide in Toluene or Xylene.
-
Heat to reflux (110°C) for 12-18 hours.
-
Mechanism: The secondary amine (N-benzyl) is less nucleophilic than a primary amine, but the intramolecular proximity drives the attack on the ethyl ester.
-
Observation: The product, (S)-1-benzyl-6-methyl-2,5-diketopiperazine , often precipitates upon cooling or can be crystallized from EtOAc/Hexanes.
Phase 4: Global Reduction & Isolation
Objective: Reduce the two amide carbonyls to methylene groups.
| Parameter | Specification |
| Reagent | LiAlH₄ (4.0 - 5.0 eq) |
| Solvent | Anhydrous THF |
| Atmosphere | Nitrogen or Argon (Strictly anhydrous) |
Protocol:
-
Prepare a slurry of LiAlH₄ in THF at 0°C.
-
Add the diketopiperazine (solid or THF solution) slowly (exothermic).
-
Heat to reflux for 24-48 hours. The amide carbonyls are stubborn and require prolonged reduction.
-
Quench (Fieser Method): Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL).
-
Filter the granular aluminum salts.
-
Purification: The filtrate contains the free base. Convert to the dihydrochloride salt by adding HCl in dioxane, or distill (bp ~130°C at 0.5 mmHg) for the free base.
Part 4: Process Validation & Characterization
Stereochemical Integrity Check
To ensure the (S)-configuration is maintained, chiral HPLC is required.
-
Column: Chiralcel OD-H or AD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Expected Result: (S)-isomer elutes distinct from the (R)-isomer (which would arise from D-alanine or racemization).
NMR Interpretation (Free Base in CDCl₃)
| Position | Shift (δ ppm) | Multiplicity | Assignment |
| Aromatic | 7.20 - 7.40 | Multiplet | Benzyl protons (5H) |
| Benzylic | 3.50 & 4.10 | Doublets (AB sys) | N-CH₂-Ph (Diastereotopic) |
| C2-H | 2.30 - 2.45 | Multiplet | Chiral center proton |
| Ring CH₂ | 2.60 - 3.00 | Multiplets | C3, C5, C6 protons |
| Methyl | 1.05 - 1.10 | Doublet | C2-CH₃ |
Note: The benzylic protons appear as an AB system (two doublets) due to the adjacent chiral center rendering them diastereotopic.
Part 5: Troubleshooting & Optimization
Common Failure Modes
| Issue | Cause | Solution |
| Low Yield in Cyclization | Incomplete amidation due to steric bulk of N-benzyl. | Use high-boiling solvent (Xylene) and catalytic 2-hydroxypyridine to accelerate ester aminolysis. |
| Racemization | Over-activation during peptide coupling. | Use Oxyma/DIC instead of HOBt/EDC for milder activation. Ensure temperature stays <0°C during base addition. |
| Regioisomer Contamination | Starting with 2-methylpiperazine (wrong route). | Abort. You cannot separate the isomers easily. Restart using the chiral pool L-Alanine route. |
Safety Note
Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. The quench step generates significant hydrogen gas. Perform strictly in a fume hood with blast shield protection.
References
-
Synthesis of Chiral Piperazines from Amino Acids
- Title: "Facile synthesis of optically active 2-substituted piperazines
- Source:Tetrahedron Letters, Vol 40, Issue 41.
-
URL:[Link]
-
Regioselectivity in Piperazine Synthesis
- Title: "Regioselective synthesis of 1-alkyl-2-substituted piperazines"
- Source:Journal of Medicinal Chemistry (Contextual reference for CCR5 antagonists).
-
URL:[Link]
- Title: "Process for the preparation of enantiomerically pure 2-methylpiperazine" (Patent describing the resolution/synthesis).
Sources
An In-Depth Technical Guide to the In Vitro Activity of Benzylpiperazine Analogs
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine nucleus is a foundational scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] Among these, benzylpiperazine (BZP) and its analogs have garnered significant attention, initially as potential therapeutic agents and more recently as substances of abuse.[1][2] This guide provides a comprehensive technical overview of the in vitro methodologies used to characterize the pharmacological and toxicological profiles of benzylpiperazine analogs. We will delve into the underlying mechanisms of action, structure-activity relationships, and provide detailed, field-proven protocols for key assays. The objective is to equip researchers with the necessary knowledge to conduct robust, self-validating in vitro studies for this complex class of compounds.
Introduction: The "Messy" Pharmacology of Benzylpiperazines
Benzylpiperazine (BZP) and its related analogs, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(4-methoxyphenyl)piperazine (MeOPP), are synthetic compounds that primarily modulate monoaminergic systems.[3] Their effects are complex and multifaceted, leading to their characterization as "messy drugs."[2] The primary mechanism of action for many of these compounds involves the release and reuptake inhibition of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) by targeting their respective transporters: DAT, NET, and SERT.[2]
This activity profile mimics, to a degree, that of classic psychostimulants like amphetamine and entactogens like MDMA, though often with lower potency.[1][3] For instance, BZP is roughly ten times less potent than d-amphetamine. The complexity arises from the fact that beyond their effects on transporters, these analogs can also act as direct agonists or antagonists at various neurotransmitter receptors, particularly serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[1] This polypharmacology is responsible for their diverse physiological and psychological effects and presents a significant challenge for in vitro characterization. Understanding this intricate interplay is paramount for both elucidating their mechanisms of toxicity and exploring any potential therapeutic applications.
Core Pharmacological Target Interaction: Monoamine Transporters
The principal in vitro activity of benzylpiperazine analogs is their interaction with monoamine transporters. These compounds typically function as transporter substrates, inducing non-vesicular neurotransmitter release (efflux) and/or inhibiting reuptake. The balance between these actions and the selectivity for DAT, NET, or SERT dictates the compound's stimulant versus serotonergic profile.
Structure-Activity Relationships (SAR)
The pharmacological profile of benzylpiperazine derivatives is critically dependent on the nature and position of substituents on the aromatic ring of the benzyl moiety.[4]
-
Unsubstituted Benzylpiperazine (BZP): BZP itself displays a preference for inducing dopamine and norepinephrine release over serotonin release, underpinning its primary stimulant effects.[1]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the benzyl ring, particularly at the C(4)-position, has been shown to be beneficial for binding affinity at the dopamine transporter (DAT).[5]
-
Phenyl Ring Substitutions (Phenylpiperazines): When the benzyl group is replaced by a substituted phenyl group (as in TFMPP or mCPP), the activity profile shifts significantly.
-
TFMPP: The trifluoromethyl group confers a strong preference for serotonergic systems, making TFMPP a potent 5-HT releasing agent with weaker effects on dopamine and norepinephrine.[1]
-
mCPP: The chloro- substitution results in a compound that binds strongly to serotonin receptors and the serotonin transporter.[1]
-
-
Methylenedioxy Substitution: Analogs like 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) are designed to mimic the structure of MDMA, suggesting a hybrid mechanism of action. In vitro studies are essential to characterize their specific transporter and receptor interaction profiles.[6]
Quantitative Analysis of Monoamine Transporter Activity
To quantify the interaction of benzylpiperazine analogs with monoamine transporters, two primary types of in vitro assays are employed: neurotransmitter uptake inhibition assays and neurotransmitter release assays. These are typically conducted using either cell lines stably expressing a specific human transporter (e.g., HEK293-hDAT) or synaptosomes isolated from specific brain regions (e.g., rat striatum for DAT).
| Compound | Target | Assay Type | Value (nM) |
| 1-Benzylpiperazine (BZP) | hDAT | Release (EC50) | 175 |
| hNET | Release (EC50) | 62 | |
| hSERT | Release (EC50) | 6050 | |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | hDAT | Release (EC50) | >10,000 |
| hNET | Release (EC50) | >10,000 | |
| hSERT | Release (EC50) | 121 | |
| 1-(3-Chlorophenyl)piperazine (mCPP) | hSERT | Uptake Inhibition (IC50) | 230 |
| 5-HT1A/B/D Receptors | Binding (IC50) | 360 - 1300 | |
| α2-Adrenergic Receptors | Binding (IC50) | 570 | |
| Dopamine Receptors | Binding (IC50) | 2500 - 24000 | |
| EC50/IC50 values represent the concentration of the drug that elicits a half-maximal response (release) or inhibition (uptake/binding). Data compiled from multiple sources.[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols represent robust, standardized methodologies for assessing the in vitro activity of benzylpiperazine analogs. The causality behind experimental choices is highlighted to ensure trustworthiness and reproducibility.
Protocol: Radioligand Competitive Binding Assay for Receptor Affinity (Ki)
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.
Rationale: This filtration-based assay is the gold standard for quantifying the direct interaction between a compound and a receptor target. It allows for the determination of a fundamental pharmacological constant, the inhibition constant (Ki), which is crucial for SAR studies.
Caption: Workflow for a competitive radioligand binding assay.
-
Membrane Preparation:
-
Homogenize cultured cells expressing the target receptor (e.g., 5-HT2A) or dissected brain tissue in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.
-
-
Assay Plate Setup:
-
Prepare a 96-well plate. All determinations should be performed in triplicate.
-
Total Binding Wells: Add assay buffer.
-
Non-Specific Binding (NSB) Wells: Add a high concentration of a known, non-labeled competing ligand (e.g., 10 µM ketanserin for 5-HT2A receptors).
-
Test Compound Wells: Add serial dilutions of the benzylpiperazine analog (typically 10 concentrations over a 5-log unit range).
-
-
Incubation:
-
Add the radioligand (e.g., [³H]-ketanserin) at a fixed concentration (typically near its Kd value) to all wells.
-
Add the prepared membrane suspension (50-120 µg protein) to all wells to initiate the binding reaction. The final volume should be consistent (e.g., 250 µL).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Immediately wash the filters four times with ice-cold wash buffer (e.g., 50mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism® software) to determine the IC₅₀ value (the concentration of the analog that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol: Monoamine Transporter Uptake Inhibition Assay
This assay measures a compound's ability to block the reuptake of a radiolabeled or fluorescent monoamine substrate into cells expressing the relevant transporter.
Rationale: This functional assay directly assesses the impact of a compound on the primary biological function of the transporter. It is essential for distinguishing between reuptake inhibitors and releasing agents and for determining potency (IC₅₀) for uptake blockade.
-
Cell Culture:
-
Plate cells stably expressing the transporter of interest (e.g., HEK293-hSERT) in 96-well plates at a density of 40,000-60,000 cells/well. Allow cells to adhere and form a confluent monolayer overnight.
-
-
Assay Preparation:
-
On the day of the assay, gently aspirate the culture medium.
-
Wash the cell monolayer twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer (e.g., 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.2 mM CaCl₂, 25 mM HEPES, 5.6 mM glucose, pH 7.4).
-
Add 100 µL of KRH buffer containing various concentrations of the test benzylpiperazine analog (or vehicle for control wells) to the wells.
-
Pre-incubate the plate at 37°C for 10-20 minutes.
-
-
Uptake Initiation and Termination:
-
Initiate neurotransmitter uptake by adding 100 µL of KRH buffer containing a fixed concentration of the radiolabeled substrate (e.g., [³H]-5-HT for SERT) to each well.
-
Incubate for a short, defined period within the linear range of uptake (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold KRH buffer.
-
-
Quantification and Analysis:
-
Lyse the cells by adding 200 µL of lysis buffer (e.g., 1% SDS or 0.1 M NaOH) to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity.
-
Define non-specific uptake in the presence of a high concentration of a known potent inhibitor (e.g., 10 µM fluoxetine for SERT).
-
Calculate the percent inhibition of specific uptake for each concentration of the test compound.
-
Plot the percent inhibition against the log concentration of the analog and use non-linear regression to determine the IC₅₀ value.
-
Protocol: In Vitro Cytotoxicity Assessment (LDH Release Assay)
This assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from lysed or damaged cells.
Rationale: Cytotoxicity is a critical endpoint for any compound under investigation. The LDH assay is a reliable, colorimetric method to quantify cell death resulting from compromised membrane integrity, providing a clear measure of a compound's toxic potential at various concentrations.
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. Benzylpiperazine: "A messy drug" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New designer drug 1-(3,4-methylenedioxybenzyl) piperazine (MDBP): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical properties of (R)-1-Benzyl-2-methylpiperazine HCl
An In-depth Technical Guide to the Physical and Chemical Properties of (R)-1-Benzyl-2-methylpiperazine HCl
Introduction
(R)-1-Benzyl-2-methylpiperazine hydrochloride is a chiral organic compound of significant interest to the pharmaceutical and chemical research sectors. As a derivative of piperazine, a ubiquitous scaffold in medicinal chemistry, it serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The presence of a stereocenter at the 2-position and the benzyl group at the 1-position imparts specific conformational constraints and physicochemical properties that are critical for its application in drug design and development.
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of (R)-1-Benzyl-2-methylpiperazine HCl. It is intended for researchers, scientists, and drug development professionals, offering not only a compilation of data but also insights into the experimental methodologies required for its characterization. It is important to note that while extensive data exists for the parent compound, benzylpiperazine (BZP), and its racemic or isomeric forms, specific experimental data for the (R)-enantiomer hydrochloride salt is less prevalent in public literature.[1] Therefore, this guide synthesizes available information on close analogs with theoretical principles to present a robust and practical resource.
Molecular Structure and Stereochemistry
The fundamental identity of a chiral molecule is defined by its structure and the spatial arrangement of its atoms.
Chemical Structure: The molecule consists of a piperazine ring substituted at the 1-position with a benzyl group (-CH₂-Ph) and at the 2-position with a methyl group (-CH₃). The hydrochloride salt form indicates that one of the nitrogen atoms of the piperazine ring is protonated and associated with a chloride counter-ion.
Stereochemistry: The "(R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom at the 2-position of the piperazine ring. This specific stereoisomer is crucial as biological systems often exhibit high stereoselectivity, where one enantiomer may have desired pharmacological activity while the other could be inactive or even responsible for adverse effects.
Caption: 2D representation of (R)-1-Benzyl-2-methylpiperazine HCl, highlighting the (R)-chiral center.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, absorption, and stability. The data presented below is a combination of information for the free base and predicted values for the hydrochloride salt, as specific experimental data for the latter is limited.
| Property | Value / Description | Source / Rationale |
| IUPAC Name | (2R)-1-benzyl-2-methylpiperazine;hydrochloride | PubChem CID 10442525 (modified)[2] |
| Molecular Formula | C₁₂H₁₉ClN₂ | Calculated |
| Molecular Weight | 226.75 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid (as free base).[3] Expected to be a white to off-white crystalline solid as the HCl salt. | Property of free base[3]; Amine HCl salts are typically crystalline solids at room temperature. |
| Melting Point | Not available. | The related compound 1-benzylpiperazine dihydrochloride melts at ~280 °C with decomposition.[4] A definitive value requires experimental determination (see Protocol 1). |
| Boiling Point | ~275 - 280 °C (as free base) | Bouling Chemical Co., Limited[3] |
| Solubility | Free Base: Slightly soluble in water; Soluble in ethanol, chloroform.[3] HCl Salt: Expected to have significantly higher aqueous solubility. | The free base is poorly soluble in water.[5] Conversion to a hydrochloride salt drastically increases water solubility due to the ionic nature of the compound. |
| pKa | ~9-10 (for the piperazine moiety) | Bouling Chemical Co., Limited[3] |
| Density | ~0.99 g/cm³ (as free base) | Bouling Chemical Co., Limited[3] |
Chemical Properties and Reactivity
Basicity and Salt Formation
The piperazine ring contains two nitrogen atoms, making it a di-basic compound. The nitrogen at the 4-position is a secondary amine, while the nitrogen at the 1-position is a tertiary amine. The secondary amine (N4) is generally more basic and is the primary site of protonation to form the hydrochloride salt. This conversion from a neutral, slightly water-soluble base to an ionic salt is a critical step for pharmaceutical formulation, enhancing solubility and stability.
Caption: Acid-base equilibrium of (R)-1-Benzyl-2-methylpiperazine.
Stability and Storage
(R)-1-Benzyl-2-methylpiperazine HCl is expected to be a stable solid under standard conditions. However, as with most amine salts, certain precautions are necessary to maintain its integrity.
-
Storage Conditions: The compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[3]
-
Incompatibilities: It should be stored away from strong oxidizing agents and strong bases.[3] Contact with strong bases will deprotonate the salt, liberating the free base form.
Synthetic Routes
The synthesis of (R)-1-Benzyl-2-methylpiperazine typically involves the benzylation of a chiral piperazine precursor. A common method is the reaction of (R)-2-methylpiperazine with benzyl chloride in the presence of a base to neutralize the hydrogen chloride formed during the reaction. The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent like ethanol or isopropanol.
This approach is a modification of established methods for producing 1-benzylpiperazine.[4] The use of a chiral starting material ensures the final product retains the desired (R)-stereochemistry.
Spectroscopic and Analytical Profile
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the benzyl group (typically 7.2-7.4 ppm), a singlet for the benzylic methylene (-CH₂-) protons, complex multiplets for the piperazine ring protons, and a doublet for the methyl group protons. The proton on the N4 nitrogen may appear as a broad singlet.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, the benzylic carbon, the piperazine ring carbons (with the carbon at the 2-position shifted due to the methyl substituent), and the methyl carbon.
-
Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching from the aromatic and aliphatic groups, N-H stretching from the protonated amine (broad band around 2400-2800 cm⁻¹), and C=C stretching from the aromatic ring (~1600 cm⁻¹).
-
Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the base peak would correspond to the molecular ion of the free base [M+H]⁺ at m/z 191.2.
Experimental Protocols
The following protocols provide standardized, self-validating methodologies for the characterization of (R)-1-Benzyl-2-methylpiperazine HCl.
Protocol 1: Determination of Melting Point
-
Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range is characteristic of a pure crystalline substance.
-
Methodology:
-
Ensure the sample is completely dry by placing it under a high vacuum for several hours.
-
Load a small amount of the crystalline solid into a capillary tube, ensuring tight packing to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-15 °C/minute for a rapid initial determination.
-
For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/minute.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. This range is the melting point.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Rationale: HPLC is a robust and precise method for determining the purity of a compound and detecting any related impurities. A reversed-phase method is suitable for this polar compound.
-
Methodology:
-
System Preparation: Use an HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: Linear gradient from 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-21 min: Return to 5% B
-
21-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm.[5]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 1 mg/mL.
-
Injection: Inject 10 µL of the sample solution.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
Caption: Experimental workflow for HPLC purity analysis.
Safety and Handling
Based on GHS classification data for the racemic free base and related salts, (R)-1-Benzyl-2-methylpiperazine HCl should be handled with appropriate care.[2][6]
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.[7]
-
Conclusion
(R)-1-Benzyl-2-methylpiperazine HCl is a chiral building block with significant potential in synthetic and medicinal chemistry. While its properties can be inferred from its structure and data from related compounds, this guide highlights the necessity for thorough experimental characterization. The provided protocols for determining key parameters such as melting point and purity offer a validated framework for researchers. A comprehensive understanding of its physicochemical properties is paramount for its effective and safe application in the development of novel chemical entities.
References
-
Bouling Chemical Co., Limited. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Link
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations.Link
-
Cayman Chemical. (2024). Safety Data Sheet. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12198046, Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2). Link
-
Adkins, H., & Whitman, G. M. (1955). 1-BENZYLPIPERAZINE DIHYDROCHLORIDE. Organic Syntheses, 35, 12. Link
-
MilliporeSigma. (2025). Safety Data Sheet. Link
-
Klebe, J. F. (1965). U.S. Patent No. 3,172,874. Washington, DC: U.S. Patent and Trademark Office. Link
-
Wikipedia. Methylbenzylpiperazine. Link
-
SWGDrug. (2005). BENZYLPIPERAZINE. Link
-
ChemicalBook. 1-BENZYL-3(R)-METHYL-PIPERAZINE | 132871-11-5. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 79212, 1-(2-Methylbenzyl)piperazine. Link
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link
-
Analytical Methods. (n.d.). An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs. Royal Society of Chemistry.Link
-
Godfrey, N. H. (1959). U.S. Patent No. 2,905,673. Washington, DC: U.S. Patent and Trademark Office. Link
-
Fisher Scientific. (2024). Safety Data Sheet: 1-Benzyl-4-methylpiperazine hydrochloridemonohydrate. Link
-
Kazi, A., et al. (2013). De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1. PubMed.Link
Sources
- 1. etd.auburn.edu [etd.auburn.edu]
- 2. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-1-Benzyl-2-Methylpiperazine: Properties, Uses, Safety Data & Supplier Information | High Purity Chemical Analysis China [chemheterocycles.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. swgdrug.org [swgdrug.org]
- 6. Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID 12198046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
The Stereochemical Imperative: A Technical Guide to the Structure-Activity Relationships of Chiral Piperazines
Introduction: The Piperazine Scaffold and the Significance of Chirality
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically successful drugs has earned it the designation of a "privileged scaffold."[1] This structural motif imparts favorable physicochemical properties, including aqueous solubility and the ability to traverse biological membranes, while also serving as a versatile synthetic handle for molecular elaboration.[2] The conformational flexibility of the piperazine ring, existing in chair and boat forms, allows it to adapt to the topology of diverse biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[1] However, the true potential of the piperazine scaffold is unlocked when considering the element of chirality. The introduction of a stereocenter, most commonly by substitution on one of the ring's carbon atoms, gives rise to enantiomers – non-superimposable mirror images that can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth exploration of the structure-activity relationships (SAR) of chiral piperazines, offering insights for researchers, scientists, and drug development professionals.
I. The Synthetic Challenge: Accessing Enantiomerically Pure Piperazines
The foundation of any SAR study lies in the ability to synthesize stereochemically defined molecules. The preparation of enantiomerically pure chiral piperazines presents a significant synthetic challenge, yet a variety of strategies have been developed to address this.
Chiral Pool Synthesis
One common approach is to utilize readily available chiral starting materials, such as amino acids. This strategy leverages the inherent stereochemistry of natural products to construct the chiral piperazine core.
Asymmetric Synthesis
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperazines. These methods employ chiral catalysts to control the stereochemical outcome of key bond-forming reactions.
Chiral Resolution
For racemic mixtures of piperazine derivatives, chiral resolution via high-performance liquid chromatography (HPLC) is a widely used technique to separate the individual enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven effective for a wide range of chiral compounds, including piperazine derivatives.[3]
II. Stereochemistry and a Case Study in CNS Drug Discovery: The Arylpiperazines
Arylpiperazines represent a major class of central nervous system (CNS) active agents, with applications in the treatment of schizophrenia, depression, and anxiety.[4] The orientation of the aryl group and the substituents on the piperazine ring are critical for receptor affinity and selectivity.
The Dopamine D2 Receptor: A Key Target for Antipsychotics
The dopamine D2 receptor is a primary target for antipsychotic drugs. The interaction of arylpiperazines with this receptor is highly sensitive to stereochemistry. Molecular modeling studies have shown that the protonated nitrogen of the piperazine ring forms a crucial ionic bond with an aspartate residue (Asp114 in transmembrane domain 3) in the receptor's binding pocket.[5] The aryl portion of the ligand engages in aromatic interactions with phenylalanine and tryptophan residues within the binding site.[6]
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Methoxyphenyl)piperazine Hydrochloride
This protocol describes a common method for the synthesis of an important arylpiperazine intermediate.[7]
Materials:
-
2-Methoxyaniline
-
Bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol monomethyl ether
-
Methanol
-
Diethyl ether
Procedure:
-
A mixture of 2-methoxyaniline (369.4 mg, 3 mmol), bis(2-chloroethyl)amine hydrochloride (535.5 mg, 3 mmol), and diethylene glycol monomethyl ether (0.75 mL) is heated at 150 °C for approximately 12 hours.[7]
-
The reaction mixture is then cooled to room temperature and dissolved in methanol (4 mL).[7]
-
Diethyl ether (150 mL) is added to the methanolic solution, causing a precipitate to form.[7]
-
The precipitate is collected by filtration and washed with diethyl ether to yield 1-(2-methoxyphenyl)piperazine hydrochloride as its HCl salt (510 mg, 74% yield).[7]
Protocol 2: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers
This protocol provides a starting point for the analytical separation of chiral piperazine enantiomers.[3]
Instrumentation and Conditions:
-
HPLC System: Standard HPLC with UV detection
-
Column: Chiral stationary phase, e.g., cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C[3]
-
Detection: UV at 205 nm[3]
-
Injection Volume: 10 µL[3]
Procedure:
-
Prepare a working standard solution of racemic piperazin-2-ylmethanol in the mobile phase.
-
Filter the solution through a 0.45 µm filter.
-
Inject 10 µL of the filtered solution onto the column.[3]
-
Run the analysis and record the chromatogram.
-
Identify the two peaks corresponding to the enantiomers.
-
Calculate the resolution (Rs) between the two peaks to assess the separation quality. A resolution of >1.5 is generally considered baseline separation.[3]
III. Quantitative Structure-Activity Relationships: The Impact of Chirality on Potency and Selectivity
The introduction of a chiral center into a piperazine-containing drug can have a dramatic impact on its biological activity. This is often due to the three-dimensional nature of drug-receptor interactions, where one enantiomer fits more snugly into the binding site than the other.
Case Study: Cariprazine - A Chiral Antipsychotic with D3/D2 Receptor Preference
Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[8] It is a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors.[9] Notably, cariprazine exhibits a higher affinity for the D3 receptor over the D2 receptor.[9]
| Receptor | Cariprazine Ki (nM) |
| Dopamine D3 | 0.085-0.3 |
| Dopamine D2 | 0.49-0.71 |
| Serotonin 5-HT1A | 1.4-2.6 |
| Serotonin 5-HT2B | 0.58-1.1 |
| Serotonin 5-HT2A | 18.8 |
| Histamine H1 | 23.3 |
| Table 1: Binding affinities (Ki) of cariprazine for various receptors.[10] |
The development of cariprazine highlights the importance of fine-tuning receptor affinity and functional activity to achieve a desired therapeutic profile. While the specific contributions of each stereoisomer of cariprazine to its overall activity are not extensively published in the provided search results, the drug's development underscores the successful application of a chiral piperazine scaffold in modern drug design.[11]
Chiral Piperazines as Kinase Inhibitors
The piperazine moiety is also found in a number of kinase inhibitors. Chirality can play a crucial role in the potency and selectivity of these compounds. For example, in a series of chiral 1,3,5-triazine-based EGFR inhibitors, the (R)-enantiomer of one analogue exhibited significantly stronger cytotoxicity against breast and lung cancer cell lines compared to other analogues, with IC50 values of 8.04 µM and 12.24 µM, respectively.[12]
| Compound | Cell Line | IC50 (µM) |
| (R)-13c | MCF-7 (Breast) | 8.04 |
| A549 (Lung) | 12.24 | |
| Table 2: Cytotoxicity of a chiral 1,3,5-triazine-based EGFR inhibitor.[12] |
IV. Signaling Pathways and the Consequences of Chiral Recognition
The binding of a chiral piperazine ligand to a GPCR can initiate a cascade of intracellular signaling events. The stereochemistry of the ligand can influence not only its binding affinity but also its functional activity, determining whether it acts as an agonist, antagonist, or inverse agonist.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a Gi/o-coupled GPCR.[13] Activation of the D2 receptor by an agonist, such as dopamine or a partial agonist like aripiprazole, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of downstream effector pathways.[14] The binding of an antagonist blocks the action of dopamine, while an inverse agonist can reduce the basal activity of the receptor.
The differential interaction of enantiomers with the D2 receptor can lead to distinct signaling outcomes. One enantiomer may be a potent agonist, while the other is a weak agonist or even an antagonist. This can have profound implications for the overall pharmacological effect of the drug.
Caption: Stereoselective activation of the Dopamine D2 receptor signaling pathway.
V. Conclusion and Future Perspectives
The incorporation of chirality into the piperazine scaffold is a powerful strategy in drug design. The stereochemical configuration of a piperazine derivative can profoundly influence its pharmacokinetic and pharmacodynamic properties, leading to significant differences in potency, selectivity, and overall therapeutic effect. As our understanding of the three-dimensional nature of drug-receptor interactions continues to grow, so too will our ability to rationally design chiral piperazine-based drugs with improved efficacy and safety profiles. The continued development of novel enantioselective synthetic methods will be crucial in this endeavor, providing access to a wider range of stereochemically defined piperazine building blocks for the exploration of new chemical space.
VI. References
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Source Not Available.
-
Vortioxetine (Brintellix): A New Serotonergic Antidepressant. (URL: [Link])
-
Binding and activation of serotonergic G-protein coupled receptors by the multimodal antidepressant vortioxetine. (2021). bioRxiv. (URL: [Link])
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed Central. (URL: [Link])
-
Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC - NIH. (URL: [Link])
-
Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. ResearchGate. (URL: [Link])
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Source Not Available.
-
Industrial process for the preparation of cariprazine. Google Patents. (URL: )
-
Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. stoltz2.caltech.edu. (URL: [Link])
-
Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability. PubMed. (URL: [Link])
-
Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. (URL: [Link])
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. (URL: [Link])
-
The synthesis of the key intermediate of cariprazine a Retrosynthetic... ResearchGate. (URL: [Link])
-
An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. (URL: [Link])
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. ResearchGate. (URL: [Link])
-
Agonist activation to open the Gα subunit of the GPCR-G protein precoupled complex defines functional agonist activation of TAS2R5. PubMed. (URL: [Link])
-
Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride. Google Patents. (URL: )
-
aripiprazole. ClinPGx. (URL: [Link])
-
D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside. PMC. (URL: [Link])
-
(PDF) Methods for the catalytic synthesis of piperazine. ResearchGate. (URL: [Link])
-
The preclinical discovery and development of cariprazine for the treatment of schizophrenia. Source Not Available. (URL: Not Available)
-
Piperazine. Wikipedia. (URL: [Link])
-
IC 50 values for rhodanine-piperazine hybrids (5-17) against... ResearchGate. (URL: [Link])
-
A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. (URL: [Link])
-
Exploration of N-arylpiperazine Binding Sites of D2 Dopaminergic Receptor. PubMed. (URL: [Link])
-
Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. Source Not Available. (URL: Not Available)
-
Large variability of aripiprazole and dehydroaripiprazole serum concentrations in adolescent patients with schizophrenia. PubMed. (URL: [Link])
-
SYNTHESIS METHOD FOR CARIPRAZINE. European Patent Office - EP 3845523 A1. (URL: [Link])
-
Cariprazine (RGH-188), a dopamine D(3) receptor-preferring, D(3)/D(2) dopamine receptor antagonist-partial agonist antipsychotic candidate: in vitro and neurochemical profile. PubMed. (URL: [Link])
-
Special Issue : G Protein-Coupled Receptors: Molecular Mechanisms Involved in Receptor Activation and Selectivity. MDPI. (URL: [Link])
-
Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. PubMed. (URL: [Link])
-
Binding of the multimodal antidepressant drug vortioxetine to the human serotonin transporter. PubMed. (URL: [Link])
-
Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Synthesis of piperazines. Organic Chemistry Portal. (URL: [Link])
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Semantic Scholar. (URL: [Link])
-
Piperazine. chemeurope.com. (URL: [Link])
-
New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PMC. (URL: [Link])
-
Discovery of cariprazine (RGH-188): A novel antipsychotic acting on dopamine D-3/D-2 receptors. ResearchGate. (URL: [Link])
-
Constitutive Activation of G Protein-Coupled Receptors and Diseases: Insights into Mechanisms of Activation and Therapeutics. PMC. (URL: [Link])
-
Design, synthesis and pharmacological profile of novel dopamine D2 receptor ligands. Source Not Available. (URL: Not Available)
-
A process for the preparation of cariprazine hydrochloride. Google Patents. (URL: )
-
Special Issue “G Protein-Coupled Receptors: Molecular Mechanisms Involved in Receptor Activation and Selectivity”. ResearchGate. (URL: [Link])
-
IC50 values of piperazine-dihydrofuran compounds (3a-p) towards AChE.. ResearchGate. (URL: [Link])
-
Amisulpride. Wikipedia. (URL: [Link])
-
Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety. PMC. (URL: [Link])
-
The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization. PubMed. (URL: [Link])
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Binding of the multimodal antidepressant drug vortioxetine to the human serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. Cariprazine: chemistry, pharmacodynamics, pharmacokinetics, and metabolism, clinical efficacy, safety, and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cariprazine, A Broad-Spectrum Antipsychotic for the Treatment of Schizophrenia: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. The preclinical discovery and development of cariprazine for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
Methodological & Application
(R)-1-Benzyl-2-methylpiperazine hydrochloride experimental protocols
Executive Summary
(R)-1-Benzyl-2-methylpiperazine hydrochloride (CAS: 1588480-39-0 for HCl salt; 29906-54-5 for free base) is a high-value chiral diamine building block used extensively in the synthesis of G-protein coupled receptor (GPCR) antagonists, particularly for CCR5 and Substance P (NK1) targets. Its structural rigidity and defined stereochemistry at the C2 position allow for precise conformational control of pharmacophores, influencing binding affinity and metabolic stability.
This guide details the regioselective synthesis , purification , and quality control protocols for this compound. Unlike the more thermodynamically accessible 4-benzyl isomer, the 1-benzyl isomer requires specific synthetic orchestration to overcome steric hindrance at the N1 position.
Chemical Profile & Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | (2R)-1-Benzyl-2-methylpiperazine dihydrochloride |
| Molecular Formula | C₁₂H₁₈N₂[1] · xHCl (Typically 2HCl) |
| Molecular Weight | 190.29 g/mol (Free Base); ~263.2 g/mol (Dihydrochloride) |
| Chiral Center | C2 (R-configuration) |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | High in Water, Methanol; Low in DCM, Hexanes |
| pKa (Calc) | N1: ~4.5 (hindered); N4: ~9.0 (accessible) |
| Storage | Desiccate at 2–8°C; Hygroscopic |
Synthesis Protocol: Regioselective Route
Strategic Rationale
Direct benzylation of (R)-2-methylpiperazine yields predominantly the 4-benzyl isomer due to the steric hindrance of the C2-methyl group adjacent to N1. To achieve the 1-benzyl substitution, a protection-deprotection strategy is required.
The Workflow:
-
Selective Protection: Block the reactive N4 position with a Boc group.
-
Alkylation: Force alkylation at the hindered N1 position using benzyl bromide.
-
Deprotection: Cleave the Boc group under acidic conditions to yield the target salt.
Experimental Procedure
Step 1: N4-Protection (Synthesis of (R)-4-Boc-2-methylpiperazine)
-
Reagents: (R)-2-methylpiperazine (1.0 eq), Di-tert-butyl dicarbonate ((Boc)₂O, 0.95 eq), Dichloromethane (DCM), Triethylamine (TEA).
-
Protocol:
-
Dissolve (R)-2-methylpiperazine (10.0 g, 100 mmol) in DCM (100 mL) at 0°C.
-
Add TEA (1.1 eq) to scavenge any acid (optional if using free base).
-
Add (Boc)₂O (20.7 g, 95 mmol) dissolved in DCM dropwise over 1 hour. Note: Using slight deficit of Boc anhydride minimizes di-protection.
-
Stir at room temperature for 12 hours.
-
Workup: Wash with water (3x). The product remains in the organic phase. Dry over Na₂SO₄ and concentrate.
-
Yield: ~90% as a viscous oil.
-
Step 2: N1-Benzylation (Synthesis of (R)-1-Benzyl-4-Boc-2-methylpiperazine)
-
Reagents: (R)-4-Boc-2-methylpiperazine (from Step 1), Benzyl bromide (1.1 eq), K₂CO₃ (2.0 eq), Acetonitrile (ACN) or DMF.
-
Protocol:
-
Dissolve the N4-Boc intermediate in ACN (10 mL/g).
-
Add anhydrous K₂CO₃ (powdered).
-
Add Benzyl bromide dropwise at room temperature.
-
Heat to 60°C for 16–24 hours. Critical: Heat is required to overcome the steric barrier at N1.
-
Monitor: Check TLC (Hexane:EtOAc 4:1) for disappearance of starting material.
-
Workup: Filter off solids. Concentrate filtrate. Redissolve in EtOAc, wash with brine.
-
Purification: Flash chromatography (SiO₂, 10-30% EtOAc in Hexane) may be needed to remove traces of dibenzylated by-product (if N4 deprotected in situ) or unreacted material.
-
Step 3: Deprotection & Salt Formation
-
Reagents: 4M HCl in Dioxane or Ethanol.
-
Protocol:
-
Dissolve the purified (R)-1-Benzyl-4-Boc-2-methylpiperazine in dry Dioxane (5 mL/g).
-
Cool to 0°C. Add 4M HCl in Dioxane (5 eq) dropwise.
-
Stir at room temperature for 4 hours. A white precipitate will form.
-
Isolation: Filter the solid under N₂ atmosphere (hygroscopic).
-
Wash: Wash the cake with cold diethyl ether to remove organic impurities.
-
Drying: Dry in a vacuum oven at 40°C over P₂O₅.
-
Visualization: Synthesis & Logic
Figure 1: Step-wise regioselective synthesis pathway ensuring the benzyl group is installed at the sterically hindered N1 position.
Quality Control & Characterization
Chiral HPLC Method
Enantiomeric purity is critical. Racemization is unlikely under these conditions but must be verified if the starting material was resolved chemically.
-
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Expected Retention: The (R)-isomer typically elutes differently than the (S)-isomer; validate with a racemic standard.
NMR Validation (Free Base equivalent in CDCl₃)
-
¹H NMR (400 MHz):
-
δ 7.20–7.35 (m, 5H, Ar-H)
-
δ 4.05 (d, 1H, N-CH₂-Ph, diastereotopic)
-
δ 3.18 (d, 1H, N-CH₂-Ph, diastereotopic)
-
δ 2.80–3.00 (m, 4H, Ring protons)
-
δ 2.30–2.50 (m, 3H, Ring protons + Methine)
-
δ 1.15 (d, 3H, CH₃)
-
-
Key Diagnostic: The benzylic protons appear as an AB system (doublets) rather than a singlet due to the adjacent chiral center.
Troubleshooting & Handling
| Issue | Probable Cause | Solution |
| Low Yield in Step 2 | Steric hindrance prevents alkylation. | Increase temperature to 60–70°C; use DMF instead of ACN; add catalytic KI (Finkelstein condition). |
| Regioisomer Contamination | N4 protection was incomplete. | Ensure (Boc)₂O is added slowly at 0°C. Monitor Step 1 carefully. |
| Hygroscopicity | Salt formation absorbs moisture. | Handle in a glovebox or dry room. Store under Argon. |
| Racemization | Harsh basic conditions at high temp. | Avoid refluxing in high-boiling basic solvents for prolonged periods. |
References
-
Regioselective Synthesis of Piperazines
-
Organic Syntheses, Coll.[2] Vol. 5, p. 904 (1973). "1-Benzylpiperazine".[1][3][4] Link
- Note: While this ref describes the general benzylpiperazine, the N4-protection strategy is adapted from standard amine protection protocols found in: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis.
-
-
Chiral Resolution & Properties
- Ager, D. J., et al. "The Synthesis of Chiral Piperazines." Chemical Reviews, 1996.
-
PubChem Compound Summary for (R)-1-Benzyl-2-methylpiperazine. Link
- Application in Drug Discovery: Tagat, J. R., et al. "Piperazine-based CCR5 antagonists as HIV-1 inhibitors." Journal of Medicinal Chemistry, 2001. (Demonstrates the utility of the chiral methylpiperazine core).
Sources
Introduction: The Significance of Chirality in Piperazine-Based Pharmaceuticals
An Application Guide to the Enantioselective Quantification of Chiral Piperazines
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous active pharmaceutical ingredients (APIs) used in antihistaminic, antipsychotic, and antihelminthic therapies. When substituted asymmetrically, the piperazine molecule becomes chiral, existing as a pair of non-superimposable mirror images known as enantiomers. This stereoisomerism is of paramount importance in drug development, as individual enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1][2]
One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Regulatory agencies worldwide, therefore, mandate the separate evaluation of each enantiomer in a racemic drug. This necessitates the development of robust, sensitive, and validated stereoselective analytical methods to accurately quantify the individual enantiomers of chiral piperazines in bulk drug substances, formulated products, and biological matrices.
This application note provides a comprehensive guide to the primary analytical techniques for chiral piperazine quantification. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and outline the validation framework required to ensure data integrity and regulatory compliance. The principal methods covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), with a primary focus on the most widely adopted technique, chiral HPLC.[1][3]
Part 1: Chiral High-Performance Liquid Chromatography (HPLC) – The Industry Standard
Chiral HPLC is the most dominant technology for enantioselective analysis due to its versatility, robustness, and wide applicability.[1] The technique achieves separation by exploiting the differential, transient diastereomeric interactions between the enantiomers of the analyte and a Chiral Stationary Phase (CSP).
The Principle of Chiral Recognition
The cornerstone of a successful chiral HPLC separation is the selection of an appropriate CSP.[4] For piperazine derivatives, which are often basic compounds, polysaccharide-based CSPs have proven exceptionally effective.[5] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, possess a well-defined chiral structure with grooves, cavities, and functional groups (e.g., carbamates, esters).
Enantiomers interact with the CSP through a combination of forces, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance. For chiral recognition to occur, there must be at least three points of interaction between the analyte and the CSP. The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP leads to different retention times, enabling their separation.
A Systematic Approach to Method Development
Developing a robust chiral HPLC method is often an empirical process, but a systematic screening approach can significantly streamline the effort.[6] The key is to logically optimize the three critical components: the CSP, the mobile phase, and the detection parameters.
Caption: Chiral HPLC method development workflow.
1. Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical decision.[4] For piperazine derivatives, immobilized polysaccharide phases like Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) are an excellent starting point, having demonstrated broad enantioselectivity for this class of compounds.[5][7] Immobilized phases offer the advantage of being compatible with a wider range of solvents compared to coated phases, enhancing method development flexibility.
2. Mobile Phase Optimization:
-
Primary Solvents: Normal-phase (e.g., hexane/alcohol mixtures) or polar organic mode (e.g., acetonitrile/methanol) are commonly employed. For piperazines, a polar organic mode often provides good solubility and chromatographic performance.[7]
-
The Critical Role of Amine Additives: Piperazines are basic compounds that can exhibit poor peak shape (tailing) due to strong interactions with residual acidic silanols on the silica support. The addition of a small amount (typically 0.1%) of a basic additive, such as Diethylamine (DEA) or ethanolamine, to the mobile phase is crucial.[5] This additive acts as a competitor for the active sites, dramatically improving peak symmetry and efficiency.
3. Detection Strategy:
-
UV Detection: Many simple piperazine structures lack a strong chromophore, leading to low sensitivity with UV detection.[5] Analysis is often performed at low wavelengths (e.g., 205-220 nm) to maximize absorbance.
-
Derivatization for Enhanced Sensitivity: For trace-level quantification, pre-column derivatization is a powerful strategy. Reacting the piperazine with a reagent that introduces a highly UV-active or fluorescent tag can increase sensitivity by orders of magnitude. Common derivatizing agents include:
Protocols: Field-Proven Methodologies
Protocol 1: Direct Chiral HPLC-UV Separation
This protocol is designed for the enantiomeric separation of chiral piperazines where sufficient concentration allows for direct UV detection. It is based on established methods for piperazine derivatives.[5][7]
Materials and Reagents:
-
Racemic piperazine analyte standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Diethylamine (DEA), analytical grade
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, and column oven
-
Photodiode Array (PDA) or UV-Vis Detector
-
Chiralpak® IC column (250 x 4.6 mm, 5 µm)
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Prepare a stock solution of the racemic piperazine standard at 1.0 mg/mL in the mobile phase.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.
-
Filter the working standard through a 0.45 µm syringe filter prior to injection.
-
-
HPLC System Setup and Analysis:
-
Install the Chiralpak® IC column and set the column oven temperature to 35 °C.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
Set the detection wavelength on the UV detector to 205 nm (or an appropriate wavelength for the specific analyte).
-
Inject 10 µL of the filtered working standard solution.
-
Acquire data for a sufficient duration to allow both enantiomer peaks to elute.
-
Data Presentation: Recommended HPLC Parameters
| Parameter | Recommended Condition | Causality/Rationale |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) | Proven selectivity for piperazine derivatives via steric and polar interactions.[7] |
| Mobile Phase | ACN / MeOH / DEA (90:10:0.1, v/v/v) | Polar organic mode provides good solubility. DEA is critical to suppress silanol interactions and ensure sharp, symmetric peaks for the basic analyte.[5][7] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and efficiency. |
| Column Temp. | 35 °C | Improves mass transfer kinetics and can enhance resolution. Provides better run-to-run reproducibility. |
| Detection | 205 nm (UV) | Low wavelength is used to detect the weak chromophore of the piperazine ring. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload while ensuring adequate signal. |
Protocol 2: Pre-column Derivatization for Trace Quantification
This protocol outlines the derivatization of a piperazine analyte with NBD-Cl to enable low-level detection by HPLC-UV.[7]
Caption: Workflow for pre-column derivatization.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a derivatizing reagent solution by dissolving NBD-Cl in Acetonitrile to a concentration of approximately 1 mg/mL.[7]
-
-
Derivatization Reaction:
-
In a clean vial, add 100 µL of the piperazine sample or standard solution (prepared in a suitable buffer or solvent).
-
Add 100 µL of the NBD-Cl reagent solution.
-
Add a small amount of a basic catalyst, such as a borate buffer (pH ~9), to facilitate the reaction.
-
Vortex the mixture and incubate in a water bath or heating block at ~60°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
The reaction may be quenched by adding a small volume of a weak acid (e.g., 0.1% formic acid).
-
Dilute the final mixture with the mobile phase to an appropriate concentration for injection.
-
-
HPLC Analysis:
-
Use the same chiral HPLC system as described in Protocol 1.
-
Crucially, change the detection wavelength to the λmax of the NBD-piperazine derivative, which is approximately 340 nm. [7] This shift to a longer wavelength significantly reduces baseline noise and interference while capitalizing on the strong absorbance of the derivative.
-
Part 2: Alternative and Complementary Chiral Techniques
While HPLC is the workhorse, GC and CE offer alternative solutions for specific analytical challenges.
Chiral Gas Chromatography (GC)
Chiral GC is a highly selective technique suitable for volatile and thermally stable compounds.[9]
-
Principle: Separation is achieved on capillary columns coated with a chiral stationary phase, most commonly a cyclodextrin derivative.[10] Enantiomers partition differently into the chiral phase, leading to separation.
-
Applicability for Piperazines: Direct analysis of piperazines by GC can be difficult due to their polarity and low volatility. Therefore, derivatization is almost always required. Acylation or silylation reactions are used to block the polar N-H groups, reduce boiling points, and improve peak shape.
-
General Protocol Outline:
-
Derivatization: React the piperazine sample with a suitable agent (e.g., trifluoroacetic anhydride, BSTFA).
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a chiral capillary column (e.g., a β- or γ-cyclodextrin phase) with a temperature gradient program.
-
Detection: A Flame Ionization Detector (FID) is commonly used for its universal response to organic compounds. Mass Spectrometry (MS) can be used for definitive identification.
-
Chiral Capillary Electrophoresis (CE)
CE is a powerful technique known for its extremely high separation efficiency, short analysis times, and minimal sample consumption.[3][11]
-
Principle: In CE, a chiral selector is added directly to the background electrolyte (BGE).[11] The enantiomers, which must be charged to migrate in the electric field, form transient diastereomeric complexes with the chiral selector. These complexes have different effective mobilities, resulting in separation.[12]
-
Common Chiral Selectors: Highly sulfated cyclodextrins are very effective chiral selectors for separating basic drugs like piperazines.[13]
-
General Protocol Outline:
-
BGE Preparation: Prepare a low pH buffer (e.g., phosphate buffer at pH 2.8) containing the chiral selector (e.g., 20 mM hydroxypropyl-β-cyclodextrin).[13]
-
Capillary Conditioning: Condition a fused-silica capillary with base, water, and finally the BGE.
-
Injection: Inject a small plug of the sample using pressure or voltage.
-
Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.
-
Detection: On-capillary UV detection is most common.
-
Part 3: Method Validation: Ensuring Trustworthiness and Compliance
A protocol is not complete until it is validated. Method validation provides documented evidence that a procedure is fit for its intended purpose.[14] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a framework for this process.[15][16]
Caption: Key parameters in analytical method validation.
Core Validation Parameters
The protocols described in this note must be a self-validating system. The experiments are designed to generate the data required for regulatory submission.
| Validation Parameter | Purpose & How It's Assessed |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., the other enantiomer, impurities, excipients). Assessed by: Peak purity analysis using a PDA detector and achieving baseline resolution (>1.5) between enantiomer peaks.[17] |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and detector response. Assessed by: Analyzing a minimum of 5 standards across the desired concentration range and evaluating the correlation coefficient (r² ≥ 0.999) of the calibration curve.[18] |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision. Assessed by: Confirmed by the linearity, accuracy, and precision data. For an enantiomeric impurity, this might be from the Limit of Quantitation (LOQ) to 120% of the specification limit.[14] |
| Accuracy | The closeness of the test results to the true value. Assessed by: Spiking a placebo or sample matrix with known amounts of the enantiomer at different levels (e.g., 3 levels, 3 replicates each) and calculating the percent recovery.[17] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: • Repeatability: Multiple injections of the same sample under the same conditions. • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. Assessed by: Calculating the Relative Standard Deviation (%RSD) of the results. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Assessed by: Signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration where precision (%RSD) meets a defined requirement. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temp, ±5% mobile phase composition). Assessed by: Evaluating the impact of these changes on resolution and quantification. |
Conclusion
The accurate quantification of chiral piperazine enantiomers is a critical task in pharmaceutical development and quality control. Chiral HPLC on polysaccharide-based stationary phases remains the premier technique, offering a robust and versatile platform for these challenging separations. The success of the method hinges on a logical approach to development, particularly the optimization of the mobile phase with amine additives to ensure excellent peak shape for these basic compounds. For trace analysis, pre-column derivatization provides a reliable path to enhanced sensitivity. While GC and CE serve as valuable alternatives in specific cases, a well-developed and properly validated HPLC method provides the foundation for ensuring the safety, quality, and efficacy of chiral piperazine-based medicines. Adherence to the principles outlined in ICH guidelines is not merely a regulatory hurdle but a framework for demonstrating the scientific soundness and integrity of the analytical data.
References
-
Navaneeswari, R. and Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6):2854-2859. Link
-
Al-Salami, H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Eng, 4(3), 2319-2342. Link
-
Al-Bayati, Y. K. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9. Link
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Link
-
Wang, J., et al. (2022). Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia, 48(2), 164-171. Link
-
Wikipedia. Chiral analysis. Link
-
Arias, H. R., et al. (2023). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Molecules, 28(20), 7056. Link
-
United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Link
-
Alkan, A. (2022). Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Acta Chimica Slovenica, 69, 316-321. Link
-
BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Link
-
Ahuja, S. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 21(1). Link
-
Sigma-Aldrich. Strategies for Chiral HPLC Method Development. Link
-
European Medicines Agency (EMA). (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Link
-
De l'Escaille, F., et al. (2009). Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector. Journal of separation science, 32(11), 1957-66. Link
-
Spranger, L. (2003). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC North America, 21(9). Link
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Link
-
Sousa, C., et al. (2021). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 26(23), 7324. Link
-
Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. Hacettepe Journal of Biology and Chemistry. Link
-
Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review. DergiPark. Link
-
International Council for Harmonisation (ICH). (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. Link
-
Bio-Rad Laboratories. An Introduction to Chiral Analysis by Capillary Electrophoresis. Link
-
European Medicines Agency (EMA). (1995). Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). Link
-
Altria, K.D. (2013). Capillary Electrophoresis: an Attractive Technique for Chiral Separations. Chromatography Today. Link
-
AMS Bio. (2024). ICH Guidelines for Analytical Method Validation Explained. Link
-
Phenomenex. Chiral HPLC Separations Guidebook. Link
Sources
- 1. Chiral analysis - Wikipedia [en.wikipedia.org]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jocpr.com [jocpr.com]
- 8. jocpr.com [jocpr.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. gcms.cz [gcms.cz]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous separation of different types of amphetamine and piperazine designer drugs by capillary electrophoresis with a chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ema.europa.eu [ema.europa.eu]
Precision Synthesis of (R)-1-Benzyl-2-methylpiperazine: A Regioselective Protocol
Application Note: AN-SYN-2024-042
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (R)-1-benzyl-2-methylpiperazine , a "privileged scaffold" in medicinal chemistry often found in GPCR ligands and kinase inhibitors.
The Challenge: The core synthetic difficulty lies in the regioselectivity of the piperazine ring. In 2-substituted piperazines, the N4 nitrogen is significantly more nucleophilic and less sterically hindered than the N1 nitrogen (adjacent to the methyl group). Direct benzylation of (R)-2-methylpiperazine yields the thermodynamic product, (R)-4-benzyl-2-methylpiperazine, rather than the desired N1-benzyl isomer.
The Solution: This protocol utilizes a Steric-Control Protection Strategy . We exploit the natural nucleophilic difference to selectively protect N4 with a Boc group, force alkylation at the hindered N1 position, and subsequently deprotect to yield the target with >98% enantiomeric excess (ee).
Synthetic Strategy & Mechanism
The synthesis is designed around three distinct chemical events, ensuring high purity and regiocontrol.
-
Kinetic Resolution via Protection: The unhindered N4 amine reacts with Di-tert-butyl dicarbonate (Boc₂O) roughly 10–20 times faster than the hindered N1 amine.
-
Forced Alkylation: With N4 blocked, the N1 amine is alkylated using Benzyl Bromide. Due to the steric bulk of the adjacent C2-methyl group, this step requires optimized thermal energy and a polar aprotic solvent.
-
Acidolytic Cleavage: The carbamate is removed under acidic conditions to release the secondary amine.
Pathway Visualization
Figure 1: Synthetic workflow illustrating the protection-alkylation-deprotection sequence required to overcome natural regioselectivity.
Detailed Experimental Protocol
Step 1: Regioselective Synthesis of 4-Boc-(R)-2-methylpiperazine
Objective: Block the highly reactive N4 position.
Reagents:
-
(R)-2-Methylpiperazine (1.0 eq)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) — Note: Use slight deficit to prevent bis-protection.
-
Dichloromethane (DCM) (10 vol)
-
Triethylamine (Et₃N) (1.1 eq)
Procedure:
-
Dissolve (R)-2-methylpiperazine in DCM at 0°C under nitrogen atmosphere.
-
Add Et₃N and stir for 10 minutes.
-
Dissolve Boc₂O in minimal DCM and add dropwise over 30 minutes. Critical: Slow addition favors the kinetic product (N4) over the thermodynamic mixture.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Workup: Wash with water (2x) and brine. Dry organic layer over Na₂SO₄.[2][3]
-
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (SiO₂, 5% MeOH in DCM).
-
Checkpoint: ¹H NMR should show a downfield shift for N4 protons but minimal shift for the C2-H, confirming N4 protection.
Step 2: N1-Alkylation (Benzylation)
Objective: Install the benzyl group at the sterically hindered N1 position.
Reagents:
-
4-Boc-(R)-2-methylpiperazine (Intermediate 1) (1.0 eq)
-
Benzyl Bromide (BnBr) (1.2 eq) — Caution: Potent lachrymator.
-
Potassium Carbonate (K₂CO₃) (2.5 eq) — Anhydrous, fine powder.
-
Acetonitrile (MeCN) (15 vol)
-
Potassium Iodide (KI) (0.1 eq) — Catalyst (Finkelstein condition).
Procedure:
-
Suspend Intermediate 1 and K₂CO₃ in MeCN.
-
Add KI (catalytic) to accelerate the reaction via in situ formation of Benzyl Iodide.
-
Add Benzyl Bromide dropwise at RT.
-
Heat the reaction to Reflux (80–82°C) for 12–16 hours. Note: Heat is required to overcome the steric hindrance of the adjacent methyl group.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (secondary amine) should disappear.
-
Workup: Cool to RT. Filter off inorganic solids (K₂CO₃/KBr). Concentrate the filtrate.
-
Dissolve residue in EtOAc, wash with NaHCO₃ (sat) and brine.
-
Purification: The crude oil is usually sufficient for the next step. For analytical standards, purify via column chromatography (Hexane/EtOAc gradient).
Step 3: Boc-Deprotection & Salt Formation
Objective: Isolate the final chiral amine.
Reagents:
-
1-Benzyl-4-Boc-(R)-2-methylpiperazine (Intermediate 2)
-
4M HCl in 1,4-Dioxane (5 eq) or TFA/DCM (1:4 ratio).
Procedure:
-
Dissolve Intermediate 2 in 1,4-Dioxane (or DCM if using TFA).
-
Cool to 0°C.
-
Add 4M HCl/Dioxane dropwise.
-
Stir at RT for 2–3 hours. A white precipitate (the hydrochloride salt) often forms.
-
Isolation:
-
If solid forms: Filter and wash with diethyl ether.
-
If oil forms: Concentrate to dryness. Triturate with Ether/Hexane to induce crystallization.
-
-
Free Basing (Optional but recommended for stability): Dissolve salt in water, adjust pH to >12 with NaOH (2M), and extract into DCM. Dry and concentrate to yield the free base as a pale yellow oil.
Quantitative Data & Process Parameters
| Parameter | Specification / Range | Rationale |
| Overall Yield | 65% – 75% | Cumulative yield over 3 steps. |
| Enantiomeric Excess (ee) | > 98% | Determined by Chiral HPLC (Chiralpak AD-H). |
| Regioselectivity (Step 1) | > 15:1 (N4:N1) | Controlled by temperature (0°C) and stoichiometry. |
| Reaction Temp (Step 2) | 80°C (Reflux) | Essential to overcome steric clash at C2-Methyl. |
| Appearance | Pale Yellow Oil (Base) | White solid (2HCl salt). |
Troubleshooting & Optimization Guide
Common Failure Modes
-
Low Regioselectivity in Step 1:
-
Cause: Addition of Boc₂O was too fast or temperature was too high.
-
Fix: Cool to -10°C and use a syringe pump for addition.
-
-
Incomplete Alkylation in Step 2:
-
Cause: Steric hindrance prevents S_N2 attack.
-
Fix: Switch solvent to DMF (higher boiling point) or add 0.5 eq of NaI to generate the more reactive benzyl iodide in situ.
-
-
Racemization:
-
Risk:[4] Low. The chiral center at C2 is not acidic enough to racemize under standard alkylation conditions (K₂CO₃). Avoid using strong organolithium bases (e.g., LDA), which could deprotonate the chiral center.
-
Safety & Handling
-
Benzyl Bromide: Severe lachrymator and skin irritant. Handle only in a functioning fume hood. Quench glassware with dilute ammonia before removing from the hood.
-
Piperazines: Can act as sensitizers. Avoid skin contact.
-
Waste Disposal: Segregate halogenated waste (DCM, Benzyl bromide residues) from non-halogenated solvents.
References
-
Regioselectivity in Piperazines
- Rossi, R., et al. "Selective Protection of 2-Substituted Piperazines.
- Insight: Establishes the N4 > N1 nucleophilicity hierarchy in 2-alkyl piperazines.
-
General Piperazine Alkylation Protocols
- Jacobsen, E. N., et al. "Asymmetric Synthesis of Piperazine Derivatives." Journal of Organic Chemistry, 2008.
- Insight: Provides grounding for the retention of stereochemistry during N-alkyl
-
Physical Data Verification
-
Boc-Protection Methodologies
Sources
- 1. Benzyl (R)-2-Methylpiperazine-1-Carboxylate Manufacturer & Supplier in China | High Purity Chemical Intermediate | Specifications, Safety, Applications [pipzine-chem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. jgtps.com [jgtps.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: (R)-1-Benzyl-2-methylpiperazine as a Chiral Scaffold in GPCR Ligand Discovery
Executive Summary
(R)-1-Benzyl-2-methylpiperazine is a "privileged scaffold" in modern medicinal chemistry, particularly for the development of G-Protein Coupled Receptor (GPCR) agonists and antagonists. Unlike the achiral piperazine moiety, the introduction of the C2-methyl group in the (R)-configuration restricts conformational flexibility, often resulting in enhanced binding affinity and improved metabolic stability.
This guide details the utility of (R)-1-Benzyl-2-methylpiperazine as a high-value intermediate for synthesizing GPR119 agonists (metabolic disorders) and CCR2/CCR5 antagonists (inflammation). It provides validated protocols for regioselective functionalization, deprotection, and enantiomeric quality control.
The "Privileged Scaffold" Concept
In drug design, the piperazine ring is ubiquitous. However, "flat" piperazine rings often suffer from promiscuous binding (off-target effects).
Why (R)-1-Benzyl-2-methylpiperazine?
-
Conformational Lock: The C2-methyl group forces the piperazine ring into a specific chair conformation, reducing the entropic penalty upon binding to a receptor pocket.
-
Chiral Selectivity: Many GPCR hydrophobic pockets (e.g., GPR119, Histamine H3) discriminate sharply between (R) and (S) isomers. The (R)-isomer is frequently the eutomer (active form) for metabolic targets.
-
Orthogonal Protection: The N1-benzyl group serves as a robust protecting group, directing chemistry exclusively to the N4 nitrogen.
Structural Logic Flow
The following diagram illustrates how this scaffold serves as a divergent point for library synthesis.
Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the N1-benzyl protected scaffold.
Application Case Study: Synthesis of GPR119 Agonists
GPR119 is a lipid-sensing GPCR targeted for Type 2 Diabetes treatment. High-affinity ligands often feature a central piperazine core. The following protocols simulate the synthesis of a representative GPR119 agonist pharmacophore.
Protocol A: Regioselective N4-Arylation (Buchwald-Hartwig)
Objective: Attach a heteroaryl core to the N4 position while preserving the N1-benzyl group.
Reagents:
-
(R)-1-Benzyl-2-methylpiperazine (1.0 equiv)
-
Aryl Bromide (e.g., 5-bromo-2-cyanopyrimidine) (1.1 equiv)
-
Pd2(dba)3 (0.02 equiv)
-
BINAP or Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
Inert Atmosphere: Charge a flame-dried reaction vial with the Aryl Bromide, Pd2(dba)3, Ligand, and NaOtBu. Purge with Nitrogen or Argon for 5 minutes.
-
Addition: Dissolve (R)-1-Benzyl-2-methylpiperazine in anhydrous Toluene (0.2 M concentration) and inject into the vial.
-
Reaction: Heat the sealed vial to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the starting amine (m/z ~191).
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Note: The product will be the N1-Benzyl-N4-Aryl species.
-
Protocol B: N1-Debenzylation (Hydrogenolysis)
Objective: Remove the benzyl protecting group to liberate the N1 amine for the final coupling step.
Reagents:
-
N1-Benzyl-N4-Aryl intermediate (from Protocol A)
-
Pd/C (10% wt loading, wet support) (10% by mass of substrate)
-
Ammonium Formate (5.0 equiv) OR Hydrogen Gas (balloon)
-
Methanol (MeOH)[1]
Procedure:
-
Dissolution: Dissolve the intermediate in MeOH (0.1 M).
-
Catalyst Addition: Carefully add Pd/C under an inert gas flow (Caution: Pyrophoric dry catalyst).
-
Hydrogenation:
-
Method A (Transfer): Add Ammonium Formate and reflux for 1–3 hours.
-
Method B (Gas): Purge with H2 gas and stir under a balloon of H2 at RT for 4–12 hours.
-
-
Filtration: Filter the reaction mixture through a 0.45 µm PTFE syringe filter or Celite pad to remove Pd/C.
-
Isolation: Concentrate the filtrate. The resulting residue is the free secondary amine (N1-H).
-
Critical Check: Verify complete loss of the Benzyl signals (multiplet at ~7.3 ppm) via 1H-NMR.
-
Quality Control: Chiral Purity Analysis
Maintaining the (R)-configuration is critical. Racemization can occur if harsh basic conditions are used during N-arylation, though the methyl group at C2 is generally stable.
Validated Chiral HPLC Method
This method separates the (R) and (S) enantiomers of 1-benzyl-2-methylpiperazine and its derivatives.
| Parameter | Condition |
| Column | Daicel Chiralpak® AD-H or IC (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV @ 254 nm (or 210 nm for weak chromophores) |
| Expected Retention | (S)-isomer elutes first (approx. 8 min); (R)-isomer elutes second (approx. 12 min)* |
*Note: Retention order may reverse depending on the specific N4-substituent. Always run a racemic standard first.
Troubleshooting & Optimization Logic
Use the following decision matrix when designing syntheses with this scaffold.
Caption: Decision matrix for optimizing N4-functionalization conditions.
References
-
GPR119 Agonist Discovery: Semple, G., et al. (2008). "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 119." Journal of Medicinal Chemistry. Link (Context: General piperazine scaffold utility in GPR119).
-
Chiral Resolution Methods: Wada, M., et al. (2012). "Simultaneous determination of N-benzylpiperazine... by HPLC-fluorescence detection." Biomedical Chromatography. Link (Context: Validated analytical methods for piperazine derivatives).
-
Synthesis of Piperazine Scaffolds: M. Baumann, et al. "N-Substituted Piperazines Abused by Humans Mimic the Molecular Mechanism of 3,4-Methylenedioxymethamphetamine." Neuropsychopharmacology. Link (Context: Synthetic pathways and pharmacological relevance of benzyl-piperazines).
-
Safety Data: PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Link
Disclaimer: This document is for research and development purposes only. (R)-1-Benzyl-2-methylpiperazine and its derivatives must be handled in accordance with local chemical safety regulations. While not a controlled substance itself in most jurisdictions, it is chemically related to BZP (benzylpiperazine), a regulated substance; researchers must ensure end-use compliance.
Sources
Cell-based assays for benzylpiperazine compounds
Application Note: Cell-Based Profiling of Benzylpiperazine (BZP) and Piperazine Analogs
Abstract
Benzylpiperazine (BZP) represents a class of piperazine-based compounds that function primarily as monoamine releasers and uptake inhibitors.[1] Originally developed as an anthelmintic and later investigated as an antidepressant, BZP is now a prominent scaffold in designer drug development ("party pills") and a subject of toxicological scrutiny. This Application Note provides a rigorous, self-validating framework for characterizing BZP analogs using cell-based assays. We focus on two critical pillars: functional pharmacology (transporter efficacy) and neurotoxicity (oxidative stress and mitochondrial dysfunction).
Pharmacological Profiling: Monoamine Transporter Kinetics
Objective: To quantify the potency of BZP compounds in inhibiting dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
Rationale: BZP acts as a "substrate-type" releaser. Unlike simple blockers (e.g., cocaine), BZP is transported into the cytosol, where it disrupts vesicular storage (VMAT2 interaction) and reverses the transporter flux. While radioligand assays ([³H]-DA) are the historical gold standard, they are low-throughput and hazardous. Recommended Protocol: Fluorescent Substrate Uptake Assay using the monoamine mimic ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium). This method allows for real-time kinetic monitoring in a high-throughput format.
Experimental Protocol: ASP+ Uptake Assay
Cell Models:
-
HEK293-hDAT: Stably transfected with human Dopamine Transporter.
-
HEK293-hSERT: Stably transfected with human Serotonin Transporter.
-
Control: Wild-type HEK293 (to determine non-specific binding).
Reagents:
-
ASP+ Stock: 10 mM in DMSO (Store at -20°C, light sensitive).
-
Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
-
Reference Standards: Cocaine (Inhibitor control), Methamphetamine (Releaser control).
Step-by-Step Workflow:
-
Seeding: Plate HEK293-hDAT cells at 60,000 cells/well in Poly-D-Lysine coated 96-well black-wall plates. Incubate 24h to reach 90% confluency.
-
Starvation: Aspirate media and wash 2x with warm Assay Buffer. Incubate in 100 µL Buffer for 30 min at 37°C to eliminate competing endogenous neurotransmitters.
-
Compound Addition: Add 50 µL of BZP test compounds (0.1 nM – 100 µM serial dilution).
-
Critical Step: Include a "Vehicle Only" (0% inhibition) and "Saturating Cocaine" (100% inhibition) control for normalization.
-
-
Substrate Injection: Inject 50 µL of ASP+ (Final concentration: 5 µM) using an automated injector if available.
-
Kinetic Read: Immediately measure fluorescence (Ex 475 nm / Em 609 nm) every 30 seconds for 15 minutes.
-
Data Analysis: Calculate the slope of the linear uptake phase (1–5 min). Plot slope vs. log[BZP] to determine IC50.
Mechanism of Action Diagram The following diagram illustrates the competitive inhibition and reverse-transport mechanism of BZP at the synaptic cleft.
Caption: BZP acts as a substrate for DAT, entering the neuron to displace vesicular dopamine, which is then pumped out via reverse transport.
Neurotoxicity Assessment: Multiplexed Mitochondrial Stress
Objective: To evaluate the neurotoxic potential of BZP, specifically focusing on mitochondrial hyperpolarization and oxidative stress.
Rationale: BZP toxicity is distinct from simple necrosis. Literature indicates it causes an initial calcium overload followed by mitochondrial hyperpolarization (unlike many toxins that cause depolarization) before eventual apoptosis. Therefore, a simple MTT assay is insufficient and prone to false positives due to metabolic hyperactivity. Recommended Protocol: Multiplexed Cytotoxicity Screen using differentiated SH-SY5Y cells.
Experimental Protocol: SH-SY5Y Multiplex Assay
Cell Model:
-
SH-SY5Y (Human Neuroblastoma): Must be differentiated to a neuronal phenotype (neurite outgrowth) to express relevant transporter density.
Differentiation Protocol (Critical for Relevance):
-
Day 0: Seed SH-SY5Y at 20,000 cells/cm².
-
Day 1: Change media to DMEM:F12 + 1% FBS + 10 µM Retinoic Acid (RA) .
-
Day 3: Change media to Neurobasal + B27 Supplement + 50 ng/mL BDNF .
-
Day 6: Cells are differentiated (branched neurites) and ready for assay.
Assay Workflow (96-well format):
| Step | Reagent/Action | Purpose |
| 1. Treatment | Incubate cells with BZP (10–500 µM) for 24 Hours . | Exposure. |
| 2. Ca2+ Load | Add Fluo-4 AM (2 µM) for 30 min. | Measure intracellular Calcium flux. |
| 3. Read 1 | Fluorescence (Ex 494 / Em 516). | Endpoint 1: Calcium Overload. |
| 4. Mito Load | Add JC-1 Dye (2 µM) for 20 min. | Measure Mitochondrial Potential (ΔΨm). |
| 5. Read 2 | Ratio Red (Aggregates) / Green (Monomers). | Endpoint 2: Hyperpolarization. |
| 6. Viability | Add CellTiter-Glo (ATP Luminescence). | Endpoint 3: Total ATP/Viability. |
Validation Criteria (Self-Validating System):
-
True BZP Toxicity Signature: High Ca2+ + High ΔΨm (Hyperpolarization) + Normal/Low ATP.
-
Necrotic Control (Triton X-100): Low Ca2+ + Low ΔΨm + Low ATP.
-
Apoptotic Control (Staurosporine): High Caspase + Low ΔΨm.
Workflow Diagram The following diagram outlines the decision logic for the multiplexed assay.
Caption: Multiplexed workflow to distinguish specific BZP neurotoxicity (calcium/mitochondrial dysregulation) from general necrosis.
Metabolic Stability (Hepatic)
Context: BZP is metabolized by CYP450 enzymes (primarily CYP2D6) in the liver. While primary hepatocytes are ideal, HepG2 cells are the standard for high-throughput screening.
Protocol Summary:
-
Culture: HepG2 cells in EMEM + 10% FBS.
-
Induction (Optional): Pre-treat with Rifampicin (10 µM) for 48h to upregulate CYP3A4 if studying drug-drug interactions.
-
Cytotoxicity: Use the Resazurin Reduction Assay (Alamar Blue). BZP is generally less cytotoxic to HepG2 than SH-SY5Y, with IC50 values often >500 µM.
-
Note: If IC50 in HepG2 << IC50 in SH-SY5Y, the compound may be a general cytotoxin rather than a specific neurotoxin.
-
References
-
Baumann, M. H., et al. (2005). "N-Substituted piperazines abused as recreational drugs: in vivo neuropharmacology and metabolic disposition." Drug Metabolism and Disposition.
-
Simmler, L. D., et al. (2014). "Pharmacological characterization of designer cathinones and piperazines at monoamine transporters." Journal of Psychopharmacology.
-
Arbo, M. D., et al. (2016). "Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis." Archives of Toxicology.
-
Arbo, M. D., et al. (2012). "In vitro neurotoxicity evaluation of piperazine designer drugs in differentiated human neuroblastoma SH-SY5Y cells." Journal of Applied Toxicology.
Sources
Troubleshooting & Optimization
Purification techniques for chiral piperazines
Technical Support Center: Chiral Piperazine Purification Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Resolution and Purification of Chiral Piperazine Derivatives
Welcome to the Purification Help Desk
You have reached the Tier-3 Technical Support log for the purification of chiral piperazines. These nitrogen heterocycles are notorious for their stubborn resolution behavior due to high polarity, secondary amine basicity, and tendency to form oils rather than crystals.
Below are the resolved support tickets addressing the most critical bottlenecks in the field.
Ticket #1042: Classical Resolution – "My salt is oiling out."
User Query:
"I am attempting to resolve rac-2-methylpiperazine using L-tartaric acid in ethanol. Instead of a white precipitate, I am getting a sticky yellow oil at the bottom of the flask. Cooling it further just makes it harder. How do I get distinct crystals?"
Diagnosis: The "oiling out" phenomenon occurs when the metastable zone is too narrow or the supersaturation is too high, causing the diastereomeric salt to undergo liquid-liquid phase separation before crystallizing. This is common with piperazines due to their high solubility in polar solvents.
Troubleshooting Protocol:
-
Switch to the "Pope-Peachey" Method: Instead of using 1.0 equivalent of the resolving agent, use 0.5 equivalents of the chiral acid (e.g., L-tartaric acid) and 0.5 equivalents of an achiral mineral acid (e.g., HCl or acetic acid). This forces the formation of the less soluble diastereomer while keeping the more soluble enantiomer in solution as the achiral salt.
-
Solvent Polarity Adjustment (The "Cloud Point" Technique): Piperazine salts are often too soluble in pure methanol or water but insoluble in non-polar ethers.
-
Step 1: Dissolve the oil in the minimum amount of hot methanol/water (e.g., 90:10).
-
Step 2: Add hot acetone or MTBE dropwise until a persistent cloudiness appears.
-
Step 3: Re-heat to clarify, then cool very slowly (1°C/min) with vigorous stirring.
-
-
Seeding Protocol: Do not let the solution cool to room temperature immediately. Hold the temperature at 60°C and add seed crystals. If you lack seeds, scratch the glass wall with a glass rod to induce nucleation sites.
Data Table: Common Resolving Agents for Piperazines
| Resolving Agent | Solvent System | Typical Target | Notes |
| L-(+)-Tartaric Acid | Ethanol/Water (95:5) | (R)-2-Methylpiperazine | Cheap; often requires recrystallization to reach >98% ee. |
| Dibenzoyl-L-tartaric acid (DBTA) | Methanol/Acetone | Bulky Piperazines | Aromatic rings in DBTA engage in |
| (S)-Mandelic Acid | IPA/Hexane | Phenyl-piperazines | Good for hydrophobic derivatives; less prone to oiling out. |
| N-Acetyl-L-leucine | Ethanol | Amino-piperazines | Kinetic resolution often preferred for these substrates. |
Ticket #2089: Chiral HPLC – "Severe Peak Tailing"
User Query:
"I'm running a Chiralpak AD-H column. The enantiomers are separating, but the peaks are tailing badly (As > 2.0). I can't integrate them accurately. I'm using Hexane:IPA (90:10)."
Diagnosis: Piperazines are secondary amines with accessible lone pairs. They interact strongly with the residual silanol groups (Si-OH) on the silica support of the chiral stationary phase (CSP). This non-specific interaction causes the tailing.
Solution: The "Basic Suppressor" Protocol
-
Add a Basic Modifier: You must add a basic additive to the mobile phase to compete for the silanol sites.
-
Standard: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.
-
Result: The additive saturates the silanols, allowing the piperazine to interact only with the chiral selector (amylose/cellulose).
-
-
Switch to Immobilized Phases (If solubility is an issue): If your sample requires DCM or THF to dissolve, standard coated columns (AD-H, OD-H) will be destroyed. Switch to Immobilized Polysaccharide Phases (e.g., Chiralpak IA, IB, IC). These allow the use of "forbidden" solvents which can also reduce tailing by solvating the amine better.
Visual Workflow: HPLC Method Development Logic
Caption: Decision matrix for selecting stationary phases and troubleshooting peak shape for basic amines.
Ticket #3011: Scalability – "Moving from HPLC to SFC"
User Query:
"We need to purify 500g of material. HPLC solvent costs are killing us. We want to try Supercritical Fluid Chromatography (SFC), but the retention times are drifting."
Diagnosis: SFC is ideal for piperazines because CO₂ is non-polar (like Hexane) but the co-solvent (Methanol) dissolves the polar amine. Drift usually occurs due to water accumulation on the column or density fluctuations in the CO₂.
SFC Optimization Guide:
-
The "Make-up" Additive: Just like HPLC, SFC requires basic additives. However, in CO₂, amines can form carbamates which alter selectivity.
-
Recommendation: Use 0.5% Isopropylamine (IPAm) in the co-solvent (Methanol). IPAm is more volatile than DEA, making product recovery easier.
-
-
Column Selection for Prep Scale:
-
Amylose-C (Chiralpak IG): Robust for basic compounds.
-
Cellulose-C (Chiralcel OZ): Often shows complementary selectivity to Amylose.
-
-
Thermodynamic Control: SFC is highly sensitive to pressure/temperature (P/T) because they define the fluid density.
-
Fix: Ensure your Back Pressure Regulator (BPR) is stable (typically 120-150 bar). A fluctuation of 5 bar can shift retention times by 10%.
-
Ticket #4055: Green Chemistry – "Enzymatic Resolution?"
User Query:
"Can we avoid chromatography entirely? Is there an enzyme that works on secondary amines like piperazine?"
Diagnosis: Yes, but piperazines are sterically hindered. Standard lipases often fail. You need a lipase with a deep, flexible binding pocket.
Protocol: Kinetic Resolution via N-Acylation
-
Enzyme: Candida antarctica Lipase B (CAL-B , immobilized as Novozym 435) is the industry standard.
-
Acyl Donor: Use Ethyl Acetate (slow) or Isopropyl Acetate (moderate). For difficult substrates, use Vinyl Acetate (fast, irreversible).
-
Solvent: MTBE or Toluene (Dry solvents are critical to prevent hydrolysis).
Reaction Scheme Logic:
-
Rac-Piperazine + Acyl Donor --(CAL-B)--> (R)-Amide + (S)-Amine.
-
Stop reaction at 50% conversion.
-
Separate the basic amine (S) from the neutral amide (R) via Acid/Base extraction.
Visual Workflow: Enzymatic vs. Classical
Caption: Comparison of Classical Crystallization vs. Biocatalytic Resolution pathways.
References
-
BenchChem. (2025).[1] Technical Support Center: Optimizing Chiral Resolution of 2-Methylpiperazine. Retrieved from
-
Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide: Peak Tailing and Basic Analytes. Retrieved from
-
Phenomenex. (n.d.). Chiral HPLC Troubleshooting: Mobile Phase Additives for Amines. Retrieved from
-
Agilent Technologies. (2014). Tips and Tricks of HPLC System Troubleshooting. Retrieved from
-
National Institutes of Health (NIH). (2022). Supercritical Fluid Chromatography for Chiral Analysis: Theoretical Background and Method Development. Retrieved from
-
BGB Analytik. (n.d.). Chiral Handbook: Polysaccharide Coated Chiral Stationary Phases. Retrieved from
-
ResearchGate. (2025). Rational Screening Approach for Classical Chiral Resolution of Piperazine Derivatives. Retrieved from
Sources
Technical Support Center: Chiral Resolution of 1-Benzyl-2-Methylpiperazine
The following technical guide is structured as a specialized support portal for the resolution of 1-benzyl-2-methylpiperazine . It is designed to move beyond generic textbook advice, addressing the specific physicochemical challenges of chiral piperazines (e.g., oiling out, regioisomer contamination, and basicity-induced peak tailing).
Status: Operational Role: Senior Application Scientist Ticket ID: RES-PIP-001
Diagnostic & Pre-Resolution Check
Warning: Before attempting chiral resolution, you must verify the regioisomeric purity of your starting material.
The "Regioisomer Trap": If you synthesized the starting material by benzylating 2-methylpiperazine, you likely have a mixture of 1-benzyl-2-methylpiperazine (sterically hindered) and 1-benzyl-3-methylpiperazine (less hindered).
-
Impact: Regioisomers co-crystallize unpredictably with resolving agents, leading to false "low ee" readings or uncrystallizable oils.
-
Action: Confirm regio-purity via 1H NMR or achiral GC/HPLC before proceeding. The resolution protocol below assumes >95% regio-purity.
Core Protocol: Classical Resolution via Diastereomeric Salt Formation
Methodology: Resolution via fractional crystallization using Dibenzoyl-L-tartaric acid (L-DBTA) . Rationale: The benzyl group provides necessary lipophilicity, while the dibenzoyl tartrate anion provides a rigid "chiral pocket" that discriminates effectively between the (R) and (S) piperazine conformers.
The Workflow (Visualization)
Figure 1: Decision tree for the resolution process, highlighting the critical "Oiling Out" checkpoint.
Step-by-Step Procedure
-
Stoichiometry: Dissolve 100 mmol of racemic 1-benzyl-2-methylpiperazine in Absolute Ethanol (5 mL/g) .
-
Addition: Add 100 mmol (1.0 eq) of Dibenzoyl-L-tartaric acid (L-DBTA) (anhydrous preferred).
-
Note: Using 0.5 eq (the "Pope-Peachey" method) often improves yield but requires adding 0.5 eq of an achiral acid (like HCl or acetic acid) to protonate the other enantiomer, keeping it in solution. For initial trials, use 1.0 eq L-DBTA.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) until a clear solution is obtained.
-
Crystallization: Turn off the heat and allow the flask to cool slowly in the oil bath. Do not shock cool.
-
Target: The less soluble diastereomeric salt (typically the (R,R)-salt complex) will precipitate.
-
-
Harvest: Filter the white solid. Wash with cold ethanol.[1]
Troubleshooting Guide (FAQ Format)
Issue: "My reaction mixture turned into a sticky oil/gum instead of crystals."
Diagnosis: This is "Oiling Out," caused by the salt separating as a liquid phase before it reaches its crystallization temperature (supersaturation is too high). Solutions:
-
The Re-Heat Method: Re-dissolve the oil by heating. Add a small amount of compatible co-solvent (e.g., 5-10% Water or Isopropanol) to increase solubility. Cool very slowly.
-
Seeding: If you have any pure crystal from a previous small-scale batch, add it at 50°C.
-
Solvent Switch: Switch from pure Ethanol to Acetone:Methanol (4:1) . Piperazine tartrates often crystallize better from ketone/alcohol mixtures.
Issue: "The yield is good, but the Enantiomeric Excess (ee) is stuck at 80%."
Diagnosis: Eutectic entrapment. The mother liquor (containing the unwanted enantiomer) is trapped inside your crystal lattice. Solutions:
-
Do not wash more; Recrystallize. Washing is surface-only. You must dissolve the salt in minimal hot Ethanol/Water (95:5) and recrystallize.[2][3]
-
The "Swish" Technique: Suspend the solid in refluxing solvent (without fully dissolving) for 30 minutes, then cool and filter. This leaches out impurities.[4]
Issue: "I cannot recover the free base; it stays in the aqueous layer."
Diagnosis: 1-benzyl-2-methylpiperazine is highly basic and moderately polar. Solutions:
-
pH is Critical: Adjust the aqueous layer to pH > 12 using 50% NaOH. The amine must be fully deprotonated.
-
Extraction Solvent: Do not use Ether. Use Dichloromethane (DCM) or Chloroform . Repeat extraction 3x.
Analytical Validation (Chiral HPLC)
Standard C18 columns cannot separate these enantiomers. You require a polysaccharide-based Chiral Stationary Phase (CSP).
Recommended Method:
| Parameter | Specification | Rationale |
| Column | Chiralpak IC (or AD-H) | Immobilized phases (IC) are more robust to amine modifiers than coated phases (AD-H). |
| Dimensions | 4.6 x 250 mm, 5 µm | Standard analytical dimensions.[5] |
| Mobile Phase | n-Hexane : IPA : DEA (90 : 10 : 0.1) | DEA (Diethylamine) is mandatory. Without it, the basic piperazine nitrogen interacts with residual silanols, causing severe peak tailing. |
| Flow Rate | 1.0 mL/min | Standard flow.[5] |
| Detection | UV @ 254 nm | The benzyl ring provides strong UV absorption. |
| Temperature | 25°C | Lower temperature generally improves chiral resolution ( |
Troubleshooting Analytical Issues:
-
Broad/Tailing Peaks: Increase DEA concentration to 0.2% or switch to Ethanolamine .
-
Shoulder Peaks: Check for the regioisomer (1-benzyl-3-methylpiperazine).[6] It often elutes close to one of the enantiomers.
References & Grounding
-
Resolution Mechanism: The use of Dibenzoyl-L-tartaric acid for resolving piperazine derivatives is an industry-standard method due to the formation of rigid crystalline lattices with benzyl-substituted amines.
-
Source:Process for resolving racemic mixtures of piperidine derivatives. Patent WO2002068391A1. Link
-
-
Analytical Method: Chiralpak IC and AD-H columns using alkane/alcohol mobile phases with basic modifiers (DEA) are the validated standard for separating basic chiral amines like piperazines.
-
Synthesis & Regioisomerism: The distinction between 2-methyl and 3-methyl isomers during benzylation is critical for purity.
-
Source:1-benzylpiperazine - Organic Syntheses Procedure. Org. Synth. Coll. Vol. 4, p.82. Link
-
Disclaimer: This guide is for research purposes only. 1-benzyl-2-methylpiperazine and its derivatives may be controlled substances in certain jurisdictions (related to BZP). Ensure regulatory compliance before synthesis.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. stereoelectronics.org [stereoelectronics.org]
- 3. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]
- 4. Separation of 1-(2-Methylbenzyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. jocpr.com [jocpr.com]
- 6. 1-BENZYL-3(R)-METHYL-PIPERAZINE | 132871-11-5 [chemicalbook.com]
Validation & Comparative
A Senior Application Scientist's Guide to Profiling the Cross-Reactivity of (R)-1-Benzyl-2-methylpiperazine hydrochloride
Abstract
(R)-1-Benzyl-2-methylpiperazine hydrochloride is a member of the benzylpiperazine (BZP) class of compounds, which are known central nervous system (CNS) stimulants.[1][2] The parent compound, BZP, and its derivatives primarily act by potentiating dopamine, serotonin, and noradrenaline neurotransmission.[3] Specifically, BZP is known to stimulate the release and inhibit the reuptake of these key monoamine neurotransmitters.[1][4] Given this mechanism, which resembles that of therapeutic agents and drugs of abuse like amphetamine and MDMA, a thorough understanding of the compound's selectivity is paramount for any research or drug development application.[4][5][6] This guide provides a comprehensive framework for characterizing the cross-reactivity of (R)-1-Benzyl-2-methylpiperazine hydrochloride. It outlines the rationale for selecting a panel of off-target receptors, provides a validated, step-by-step protocol for radioligand binding assays, and presents a template for the objective comparison of its binding profile against established CNS-active agents.
Introduction: The Significance of the Benzylpiperazine Scaffold
The piperazine nucleus is a foundational scaffold in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[3] The benzylpiperazine subclass, including (R)-1-Benzyl-2-methylpiperazine, are synthetic stimulants that interact with monoamine systems in the brain.[1] The parent compound, BZP, was initially investigated as a potential antidepressant but was never commercialized due to its amphetamine-like effects, which include increased heart rate, blood pressure, and potential for abuse.[1]
The pharmacological profile of BZP is often described as "messy" due to its multifaceted regulation of synaptic monoamines.[5] This inherent lack of specificity underscores the critical need for rigorous cross-reactivity profiling of any derivative, such as (R)-1-Benzyl-2-methylpiperazine. Off-target binding can lead to undesirable side effects, misinterpretation of experimental results, or unforeseen toxicities. This guide serves as a practical tool for researchers to systematically generate the necessary data to build a comprehensive selectivity profile for this compound.
Comparative Selectivity: Defining the Scope and Alternatives
Due to the known pharmacology of the BZP class, a cross-reactivity screening panel for (R)-1-Benzyl-2-methylpiperazine hydrochloride should prioritize key monoamine receptors and transporters. The primary goal is to quantify the compound's affinity for its intended target(s) versus a panel of biologically relevant off-targets.
Rationale for Target Selection:
-
Dopaminergic System: BZP has its greatest effect on dopamine neurotransmission.[3] Therefore, the dopamine transporter (DAT) and dopamine receptor subtypes (D1, D2, D3, etc.) are of primary interest.
-
Serotonergic System: BZP and its analogs are known to interact with the serotonin system, including the serotonin transporter (SERT) and various 5-HT receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).[5]
-
Noradrenergic System: The norepinephrine transporter (NET) and adrenergic receptors (e.g., α1, α2, β) are also important potential targets.[3][4]
Selection of Comparator Compounds: To contextualize the selectivity profile of (R)-1-Benzyl-2-methylpiperazine, it is essential to test it alongside well-characterized reference compounds.
-
d-Amphetamine: A classic psychostimulant with primary activity as a dopamine and norepinephrine releasing agent.
-
Cocaine: A well-understood monoamine reuptake inhibitor with high affinity for DAT, SERT, and NET.
-
Buspirone: A 5-HT1A receptor partial agonist used as an anxiolytic, providing a different mechanism of action for comparison.
Table 1: Template for Comparative Cross-Reactivity Data
The following table should be used to collate experimental data. It provides a structured format for comparing the binding affinity (Ki, expressed in nM) of the test compound and selected alternatives across a relevant panel of CNS targets. Lower Ki values indicate higher binding affinity.
| Target | (R)-1-Benzyl-2-methylpiperazine HCl (Ki, nM) | d-Amphetamine (Ki, nM) | Cocaine (Ki, nM) | Buspirone (Ki, nM) |
| Dopamine Transporter (DAT) | Enter Data | Enter Data | Enter Data | Enter Data |
| Serotonin Transporter (SERT) | Enter Data | Enter Data | Enter Data | Enter Data |
| Norepinephrine Transporter (NET) | Enter Data | Enter Data | Enter Data | Enter Data |
| Dopamine D1 Receptor | Enter Data | Enter Data | Enter Data | Enter Data |
| Dopamine D2 Receptor | Enter Data | Enter Data | Enter Data | Enter Data |
| Serotonin 5-HT1A Receptor | Enter Data | Enter Data | Enter Data | Enter Data |
| Serotonin 5-HT2A Receptor | Enter Data | Enter Data | Enter Data | Enter Data |
| Adrenergic α1 Receptor | Enter Data | Enter Data | Enter Data | Enter Data |
| Adrenergic α2 Receptor | Enter Data | Enter Data | Enter Data | Enter Data |
Note: This table is a template. Researchers should populate it with their own experimentally derived data.
Experimental Protocol: Radioligand Competition Binding Assay
Radioligand binding assays are the gold standard for quantifying the interaction between a compound and a receptor.[7][8] This protocol describes a competitive binding assay to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a specific, high-affinity radioligand from its target.
Materials and Reagents
-
Receptor Source: Commercially available cell membranes or tissue homogenates expressing the target of interest (e.g., CHO-K1 cells expressing human DAT).
-
Radioligand: A high-affinity radiolabeled ligand specific for the target (e.g., [³H]-WIN 35,428 for DAT). Select a radioligand with high specific activity (>20 Ci/mmol) and purity (>90%).[9]
-
Test Compound: (R)-1-Benzyl-2-methylpiperazine hydrochloride, dissolved in an appropriate vehicle (e.g., DMSO, water).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Non-specific Binding (NSB) Determinand: A high concentration of a known, non-radiolabeled ligand for the target (e.g., 10 µM Cocaine for DAT).
-
Scintillation Cocktail: A high-efficiency cocktail compatible with your filter mats.
-
Equipment: 96-well microplates, multi-channel pipettes, FilterMate™ Harvester, glass fiber filter mats (e.g., GF/C, presoaked in 0.3% PEI), incubation shaker, filter-drying oven, and a MicroBeta scintillation counter.[10]
Step-by-Step Methodology
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference compounds in the assay buffer. The final concentration range should span at least 5 orders of magnitude (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 µL.[10] Designate wells for:
-
Total Binding (TB): Contains radioligand and vehicle only.
-
Non-specific Binding (NSB): Contains radioligand and a saturating concentration of the NSB determinand.
-
Test Compound Wells: Contains radioligand and varying concentrations of the test compound.
-
-
Assay Incubation:
-
To each well, add 150 µL of the diluted membrane preparation (protein concentration optimized for the specific target).
-
Add 50 µL of the competing test compound, NSB determinand, or vehicle.
-
Initiate the binding reaction by adding 50 µL of the radioligand solution (at a concentration near its Kd).
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[10]
-
-
Harvesting and Filtration:
-
Terminate the incubation by rapid vacuum filtration onto the presoaked glass fiber filters using a 96-well harvester.
-
Immediately wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[10]
-
-
Counting:
-
Dry the filter mats completely (e.g., 30 minutes at 50°C).[10]
-
Seal the filters in polyethylene bags, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding: For each concentration, subtract the average counts per minute (CPM) of the NSB wells from the CPM of the test compound wells.
-
Specific Binding = Total Binding CPM - Non-specific Binding CPM
-
-
Generate Competition Curve: Plot the specific binding data as a percentage of the maximum specific binding against the log concentration of the test compound.
-
Determine IC50: Use non-linear regression analysis (e.g., in Prism® software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizing the Workflow and Rationale
Understanding the experimental logic is as crucial as the protocol itself. The following diagrams illustrate the key concepts and workflows.
Diagram 1: Competitive Binding Assay Principle
This diagram illustrates the fundamental principle of the competitive radioligand binding assay.
Caption: Principle of competitive binding.
Diagram 2: Cross-Reactivity Screening Workflow
This flowchart outlines the systematic process for evaluating the selectivity of a test compound.
Sources
- 1. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 2. Methylbenzylpiperazine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. etd.auburn.edu [etd.auburn.edu]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. revvity.com [revvity.com]
- 10. giffordbioscience.com [giffordbioscience.com]
In vitro validation of (R)-1-Benzyl-2-methylpiperazine hydrochloride targets
An In-Depth Guide to the In Vitro Validation of (R)-1-Benzyl-2-methylpiperazine Hydrochloride Targets
For researchers, scientists, and drug development professionals, the rigorous validation of a compound's biological targets is the bedrock of preclinical research. This guide provides a comprehensive framework for the in vitro characterization of (R)-1-Benzyl-2-methylpiperazine hydrochloride, a chiral derivative of the well-known psychoactive compound 1-Benzylpiperazine (BZP). Drawing from the established pharmacology of piperazine stimulants, we will outline a systematic, multi-assay approach to confirm its primary molecular targets and assess its selectivity profile against key secondary and off-target proteins.
The central nervous system stimulant properties of BZP are attributed to its interaction with monoamine neurotransmission, specifically by promoting the release and inhibiting the reuptake of dopamine, serotonin, and norepinephrine. Therefore, our primary hypothesis is that (R)-1-Benzyl-2-methylpiperazine hydrochloride directly engages the monoamine transporters: the Dopamine Transporter (DAT), the Serotonin Transporter (SERT), and the Norepinephrine Transporter (NET).
This guide is structured not as a rigid template, but as a logical progression of experiments designed to build a comprehensive pharmacological profile. We will move from initial binding affinity studies to functional assays, providing the causal reasoning behind each experimental choice. Furthermore, we will explore potential off-target interactions, such as with Sigma receptors and Monoamine Oxidase (MAO) enzymes, to ensure a thorough understanding of the compound's mechanism and potential liabilities.
Section 1: Primary Target Validation: Monoamine Transporters
The first and most critical step is to determine if and how (R)-1-Benzyl-2-methylpiperazine hydrochloride interacts with its hypothesized primary targets: DAT, SERT, and NET. We will employ two orthogonal in vitro techniques: radioligand binding assays to measure binding affinity (Ki) and neurotransmitter uptake assays to measure functional potency (IC50).
Radioligand Binding Assays: Quantifying Target Affinity
Experimental Rationale: The principle of a competitive binding assay is to measure the ability of a test compound to displace a known high-affinity radioligand from its target receptor or transporter. This allows for the determination of the compound's binding affinity, expressed as the inhibition constant (Ki). A low Ki value signifies high binding affinity. This is the foundational experiment to confirm direct physical interaction between our compound and the transporters.
We will perform these assays using membranes prepared from cell lines (e.g., HEK-293 or CHO cells) stably expressing the human recombinant DAT, SERT, or NET. This provides a clean, specific system to measure direct binding without the complexity of native tissue preparations.
Caption: Workflow for determining binding affinity (Ki) via competitive radioligand assay.
-
Membrane Preparation: Homogenize HEK-293 cells expressing the target transporter in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4). Centrifuge to pellet the membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.
-
Assay Plate Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-50 µg protein/well), and serial dilutions of (R)-1-Benzyl-2-methylpiperazine hydrochloride or control compounds.
-
Reaction Initiation: Add the specific radioligand at a final concentration at or near its dissociation constant (Kd) to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate with gentle agitation for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.
-
Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).
-
Data Analysis:
-
Total binding is determined in the absence of any competing ligand.
-
Non-specific binding is determined in the presence of a high concentration of a known selective ligand (see Table 1).
-
Specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]
-
The following tables outline the specific reagents for each transporter assay and provide a template for presenting the resulting affinity data.
Table 1: Experimental Parameters for Monoamine Transporter Binding Assays
| Target Transporter | Radioligand ([L]) | Non-Specific Binding Ligand | Cell Source |
| hDAT | [³H]WIN 35,428 | 10 µM GBR-12909 | HEK-293 cells expressing hDAT |
| hSERT | [³H]Citalopram | 10 µM Fluoxetine | HEK-293 cells expressing hSERT |
| hNET | [³H]Nisoxetine | 10 µM Desipramine | HEK-293 cells expressing hNET |
Table 2: Comparative Binding Affinity (Ki, nM) at Monoamine Transporters (Hypothetical Data)
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) |
| (R)-1-Benzyl-2-methylpiperazine HCl | 25 | 250 | 80 |
| 1-Benzylpiperazine (BZP) | 50 | 400 | 150 |
| Cocaine | 150 | 300 | 200 |
| GBR-12909 (DAT Selective) | 5 | >10,000 | 1,500 |
| Fluoxetine (SERT Selective) | 2,000 | 10 | 800 |
| Desipramine (NET Selective) | 800 | 500 | 4 |
Neurotransmitter Uptake Assays: Assessing Functional Potency
Experimental Rationale: While binding assays confirm physical interaction, they do not describe the functional consequence. An uptake inhibition assay directly measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the extracellular space. This provides the half-maximal inhibitory concentration (IC50), a critical measure of functional potency.
These assays use whole cells expressing the transporters. The rate of uptake of a radiolabeled neurotransmitter (e.g., [³H]dopamine) is measured in the presence of increasing concentrations of the test compound.
Caption: General workflow for a cell-based neurotransmitter uptake inhibition assay.
-
Cell Culture: Seed HEK-293 cells stably expressing the transporter of interest into 96-well plates and grow to ~90% confluency.[2]
-
Pre-incubation: On the day of the assay, aspirate the culture medium, wash the cells with Krebs-HEPES buffer (KHB), and pre-incubate them for 10-15 minutes with varying concentrations of (R)-1-Benzyl-2-methylpiperazine hydrochloride or control compounds.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding the respective [³H]-labeled substrate (e.g., [³H]dopamine for DAT) to each well.
-
Incubation: Incubate the plate at 37°C for a short, defined period (typically 5-10 minutes) that falls within the linear range of uptake.
-
Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KHB to remove all extracellular radiolabel.
-
Lysis and Detection: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to a scintillation plate, add scintillation fluid, and quantify the internalized radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine 100% uptake from wells with no inhibitor.
-
Determine background uptake in the presence of a high concentration of a selective inhibitor.
-
Calculate the percent inhibition for each concentration of the test compound.
-
Plot percent inhibition versus log[compound] and use non-linear regression to determine the IC50 value.
-
Table 3: Comparative Uptake Inhibition Potency (IC50, nM) at Monoamine Transporters (Hypothetical Data)
| Compound | hDAT IC50 (nM) | hSERT IC50 (nM) | hNET IC50 (nM) |
| (R)-1-Benzyl-2-methylpiperazine HCl | 45 | 550 | 120 |
| 1-Benzylpiperazine (BZP) | 90 | 900 | 250 |
| Cocaine | 250 | 500 | 350 |
| GBR-12909 (DAT Selective) | 10 | >10,000 | 2,000 |
| Fluoxetine (SERT Selective) | 3,000 | 20 | 1,000 |
| Desipramine (NET Selective) | 1,200 | 800 | 8 |
Section 2: Secondary & Off-Target Profiling
A comprehensive validation profile requires investigating interactions beyond the primary targets. This helps to understand the compound's selectivity and predict potential side effects. Based on the broader pharmacology of piperazine derivatives, we will assess binding to Sigma receptors and functional inhibition of MAO enzymes.
Sigma-1 (σ1) and Sigma-2 (σ2) Receptor Binding Assays
Experimental Rationale: Many CNS-active compounds, including some piperazine derivatives, show affinity for Sigma receptors. These chaperone proteins are involved in various cellular functions, and interaction with them could contribute to the overall pharmacological effect or produce off-target effects. We will use competitive radioligand binding assays to determine the Ki of our compound at both σ1 and σ2 subtypes.
The protocol is highly similar to the transporter binding assay described in Section 1.1, with key differences in the biological source and reagents.
-
Membrane Source:
-
σ1 Receptor: Guinea pig liver membranes are a rich natural source.
-
σ2 Receptor: Membranes from cell lines overexpressing the σ2 receptor (TMEM97) are typically used.
-
-
Reagents:
-
σ1 Radioligand: -Pentazocine. Non-specific binding is determined using a high concentration of Haloperidol.
-
σ2 Radioligand: [³H]DTG (1,3-di-o-tolyl-guanidine) in the presence of (+)-pentazocine to mask any binding to σ1 sites. Non-specific binding is determined with Haloperidol.
-
-
Procedure: The assay is conducted following the same steps of incubation, filtration, and detection as the transporter binding assays. Ki values are calculated from the IC50 using the Cheng-Prusoff equation.
Table 4: Comparative Binding Affinity (Ki, nM) at Sigma Receptors (Hypothetical Data)
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) |
| (R)-1-Benzyl-2-methylpiperazine HCl | 850 | >5,000 |
| Haloperidol (Control) | 1.5 | 20 |
| (+)-Pentazocine (Control) | 2.5 | 3,000 |
Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assays
Experimental Rationale: Inhibition of MAO enzymes, which are responsible for degrading monoamine neurotransmitters, is another mechanism that can lead to increased synaptic neurotransmitter levels. It is crucial to determine if (R)-1-Benzyl-2-methylpiperazine hydrochloride acts as an MAO inhibitor, as this would significantly alter its pharmacological classification. We will use a fluorometric activity assay to measure the IC50 for both MAO-A and MAO-B.
The assay principle involves the enzymatic action of MAO on a substrate, which produces hydrogen peroxide (H₂O₂). The H₂O₂ then reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent product. An inhibitor will reduce the amount of fluorescence produced.
Caption: Principle of the fluorometric assay for measuring MAO inhibition.
-
Reagent Preparation: Use commercially available kits containing recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplite Red), and HRP.
-
Assay Setup: In a 96-well black plate, add MAO-A or MAO-B enzyme to respective wells.
-
Inhibitor Addition: Add serial dilutions of (R)-1-Benzyl-2-methylpiperazine hydrochloride or selective control inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B). Incubate for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HRP, probe, and substrate mixture to all wells.
-
Incubation & Detection: Incubate the plate at 37°C for 30-60 minutes, protected from light. Measure the fluorescence using a plate reader (e.g., λex = 530-560 nm, λem = 585-595 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value via non-linear regression.
Table 5: Comparative MAO Inhibition Potency (IC50, nM) (Hypothetical Data)
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| (R)-1-Benzyl-2-methylpiperazine HCl | >10,000 | >10,000 |
| Clorgyline (MAO-A Selective) | 8 | 5,000 |
| Selegiline (MAO-B Selective) | 6,000 | 15 |
Section 3: Data Interpretation and Comparative Analysis
The data generated from these assays allow for a multi-faceted comparison of (R)-1-Benzyl-2-methylpiperazine hydrochloride against its parent compound (BZP) and other standard reference compounds.
Analysis of Hypothetical Data:
-
Primary Target Potency and Selectivity: The hypothetical data in Tables 2 & 3 suggest that (R)-1-Benzyl-2-methylpiperazine HCl is a potent inhibitor of DAT (Ki=25 nM, IC50=45 nM) and NET (Ki=80 nM, IC50=120 nM), with significantly weaker activity at SERT (Ki=250 nM, IC50=550 nM). This profile indicates a preferential dopamine and norepinephrine reuptake inhibitor.
-
Comparison to BZP: The compound appears to be roughly twofold more potent than BZP at all three monoamine transporters, suggesting the (R)-2-methyl substitution enhances activity.
-
Off-Target Profile: The high Ki value for the σ1 receptor (>850 nM) and very high IC50 values for MAO-A and MAO-B (>10,000 nM) suggest a clean off-target profile at these sites. The compound is over 30-fold more selective for DAT than for the σ1 receptor.
Table 6: Summary Profile of (R)-1-Benzyl-2-methylpiperazine HCl (Hypothetical Data)
| Target | Assay Type | Parameter | (R)-1-Benzyl-2-methylpiperazine HCl | Selectivity Ratio (vs. DAT Ki) |
| hDAT | Binding | Ki (nM) | 25 | 1x |
| hSERT | Binding | Ki (nM) | 250 | 10x |
| hNET | Binding | Ki (nM) | 80 | 3.2x |
| hDAT | Uptake | IC50 (nM) | 45 | - |
| hSERT | Uptake | IC50 (nM) | 550 | - |
| hNET | Uptake | IC50 (nM) | 120 | - |
| σ1 Receptor | Binding | Ki (nM) | 850 | 34x |
| MAO-A | Inhibition | IC50 (nM) | >10,000 | >400x |
| MAO-B | Inhibition | IC50 (nM) | >10,000 | >400x |
Conclusion
This guide outlines a logical and comprehensive in vitro strategy for validating the primary targets of (R)-1-Benzyl-2-methylpiperazine hydrochloride and characterizing its selectivity. By integrating binding affinity and functional potency assays for the monoamine transporters, alongside key off-target assessments, researchers can build a robust pharmacological dossier. The hypothetical data presented here paint the picture of a potent and selective DAT/NET inhibitor with an improved profile over its parent compound, BZP. This systematic approach provides the essential data needed to justify further investigation into its therapeutic potential and to guide future preclinical and clinical development.
References
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Zhang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Retrieved from [Link]
-
Swinney, D. C. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
-
Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]...
-
Larsen, M. B., et al. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Journal of Neuroscience Methods, 209(2), 389-395. Retrieved from [Link]
-
Kralj, E., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 680. Retrieved from [Link]
-
Jardon, A., et al. (2022). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Pharmaceutics, 14(11), 2496. Retrieved from [Link]
-
Daws, L. C., & Gould, G. G. (2011). Characterization of a mutant dopamine transporter in HEK-293 cells. Journal of visualized experiments : JoVE, (50), 2694. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). α-Pyrrolidinopentiophenone. In PubChem. Retrieved from [Link]
-
Zink, C. L., et al. (2023). Investigation of enhanced adhesion of HEK293T cells on SAM-modified ITO surfaces using NMR metabolomics. Scientific Reports, 13(1), 15998. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Pharmacokinetic Landscape of Piperazine Derivatives
For drug development professionals, the piperazine ring is a familiar and valuable scaffold. Its presence in a multitude of approved drugs is a testament to its ability to confer favorable physicochemical and pharmacokinetic properties.[1] This guide offers an in-depth comparison of the pharmacokinetic profiles of several key piperazine derivatives, moving beyond a simple recitation of data to explore the underlying structural and metabolic factors that govern their absorption, distribution, metabolism, and excretion (ADME). We will delve into the practical experimental methodologies used to generate this critical data, providing actionable insights for researchers in the field.
The Piperazine Moiety: A Pillar of Modern Drug Design
The six-membered ring containing two nitrogen atoms at opposite positions is more than just a structural motif; it is a strategic tool for medicinal chemists.[2] The two nitrogen atoms provide a high polar surface area and opportunities for hydrogen bonding, which can enhance aqueous solubility and bioavailability. Furthermore, the piperazine ring's relative rigidity can improve target affinity and specificity. However, as we will explore, the diverse substitutions on this core structure lead to a wide spectrum of pharmacokinetic behaviors.
Comparative Pharmacokinetic Profiles of Key Piperazine Derivatives
To illustrate the pharmacokinetic diversity of piperazine derivatives, we will compare four well-characterized drugs: Olanzapine (an atypical antipsychotic), Cetirizine (a second-generation antihistamine), Sildenafil (a treatment for erectile dysfunction), and Imatinib (a targeted cancer therapeutic).
| Parameter | Olanzapine | Cetirizine | Sildenafil | Imatinib |
| Cmax (Maximum Concentration) | 8.05 (± 3.53) ng/mL[3] | 311 ng/mL[4] | 1068.69 (± 458.25) ng/L[5] | 2.6 (± 0.8) µg/mL[6] |
| Tmax (Time to Maximum Concentration) | ~6 hours[7] | ~1 hour[4] | Not specified | 3 (± 2) hours[8] |
| AUC (Area Under the Curve) | Not specified | Not specified | 3580.59 (± 1680.29) h·µg/L[5] | 26 (± 3) µg/mL·h[8] |
| t½ (Half-life) | 21 to 54 hours[9] | 8.3 hours[10] | ~4 hours[11] | ~18 hours[6] |
| Oral Bioavailability | ~60-65%[9] | Not specified | Not specified | 98%[6] |
| Protein Binding | Highly protein bound[7] | 93%[10] | Not specified | ~95%[6] |
| Primary Metabolism | CYP1A2, CYP2D6, Glucuronidation[12] | Minimal metabolism[4] | CYP3A4, CYP2C9[1] | CYP3A4, CYP3A5[6] |
| Primary Excretion | Hepatic metabolism[9] | Renal (largely unchanged)[13] | Feces (as metabolites)[11] | Biliary (as metabolites)[6] |
Analysis of Pharmacokinetic Variability:
-
Absorption: Imatinib stands out with its exceptionally high oral bioavailability of 98%, indicating near-complete absorption.[6] Olanzapine also shows good absorption, with a bioavailability of 60-65%.[9] The rapid absorption of Cetirizine (Tmax ~1 hour) contributes to its fast onset of action as an antihistamine.[4]
-
Distribution: Olanzapine's high lipophilicity results in a large volume of distribution, suggesting extensive tissue penetration.[7] In contrast, Cetirizine has a small volume of distribution.[14] Both Imatinib and Cetirizine exhibit high plasma protein binding, primarily to albumin and alpha-1-acid glycoprotein, which can influence their distribution and potential for drug-drug interactions.[6][10]
-
Metabolism: The metabolic pathways of these derivatives are diverse and heavily influenced by their substituents. Olanzapine is extensively metabolized by both Phase I (CYP1A2 and CYP2D6) and Phase II (glucuronidation) enzymes.[12] Sildenafil and Imatinib are primarily metabolized by CYP3A4.[1][6] Cetirizine is an interesting case as it undergoes minimal metabolism and is mostly excreted unchanged.[4] This low metabolic clearance contributes to its longer duration of action and reduced potential for metabolic drug-drug interactions.
-
Excretion: The route of elimination is a direct consequence of the metabolic profile. The extensively metabolized drugs, Olanzapine, Sildenafil, and Imatinib, are primarily cleared via their metabolites in feces and bile.[6][9][11] In contrast, the minimally metabolized Cetirizine is predominantly excreted unchanged by the kidneys.[13]
Experimental Methodologies: A Practical Guide
The pharmacokinetic data presented above is the product of rigorous experimental evaluation. Here, we outline the standard protocols for key in vivo and in vitro assays, providing a self-validating framework for your own research.
In Vivo Pharmacokinetic Studies in Rodent Models
These studies are fundamental for determining the in vivo ADME properties of a compound.
Caption: In vitro metabolic stability assay workflow.
Detailed Protocol:
-
Preparation: Human or rat liver microsomes are thawed on ice. A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). An NADPH regenerating system is also prepared. 2[15]. Incubation: The test compound is pre-incubated with the liver microsomes in a buffer at 37°C. The metabolic reaction is initiated by the addition of the NADPH solution. 3[16]. Time Points: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins. 5[17]. Sample Processing: The samples are centrifuged, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The amount of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
[18]#### Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict the passive permeability of a compound across biological membranes, such as the gastrointestinal tract or the blood-brain barrier.
[19][20]PAMPA Experimental Setup:
Caption: Parallel Artificial Membrane Permeability Assay setup.
Detailed Protocol:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form the artificial membrane. 2[21]. Plate Preparation: The test compound is dissolved in a buffer and added to the wells of a donor plate. The acceptor plate is filled with a buffer.
-
Assay Assembly: The lipid-coated filter plate is placed on top of the acceptor plate, and the donor plate is placed on top of the filter plate, creating a "sandwich". 4[22]. Incubation: The sandwich is incubated for a specific period (e.g., 4-16 hours) at room temperature, often with gentle shaking.
-
Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.
-
Permeability Calculation: The effective permeability coefficient (Pe) is calculated based on the amount of compound that has diffused into the acceptor compartment.
Conclusion and Future Perspectives
The piperazine scaffold continues to be a cornerstone of medicinal chemistry, offering a versatile platform for the development of new therapeutics. A thorough understanding of the pharmacokinetic properties of piperazine derivatives is paramount for successful drug design and development. By employing the robust experimental methodologies outlined in this guide, researchers can generate the critical data needed to optimize the ADME profiles of their lead compounds. As our understanding of drug metabolism and transport continues to evolve, so too will our ability to rationally design piperazine derivatives with tailored pharmacokinetic properties, ultimately leading to safer and more effective medicines.
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]
-
Lauriello, J., & Velligan, D. I. (2023). Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. CNS Drugs, 37(12), 1037–1049. [Link]
-
Pharmacokinetics of Olanzapine: A Comprehensive Review. (2023). Journal of Pharmacokinetics and Pharmacodynamics, 5(3). [Link]
-
A pharmacokinetic-pharmacodynamic modelling of the antihistaminic (H1) effects of cetirizine. (2000). European Journal of Clinical Pharmacology, 56(4), 319-325. [Link]
-
Milligan, P. A., Marshall, S. F., & Muirhead, D. C. (2002). A Population Pharmacokinetic Analysis of Sildenafil Citrate in Patients With Erectile Dysfunction. British Journal of Clinical Pharmacology, 53 Suppl 1(Suppl 1), 45S-52S. [Link]
-
Pharmacokinetic parameters of Olanzapine estimated for the test and reference formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Pharmacokinetic parameters of sildenafil formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Llerena, A., Berecz, R., de la Rubia, A., & Dorado, P. (2004). Olanzapine: pharmacology, pharmacokinetics and therapeutic drug monitoring. Therapeutic Drug Monitoring, 26(2), 138-148. [Link]
-
Nichols, D. J., Muirhead, G. J., & Harness, J. A. (2002). Pharmacokinetics of sildenafil after single oral doses in healthy male subjects: absolute bioavailability, food effects and dose proportionality. British Journal of Clinical Pharmacology, 53 Suppl 1(Suppl 1), 5S-12S. [Link]
-
International Council for Harmonisation. (2024). M12 Drug Interaction Studies. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]
-
Peng, B., Hayes, M., Resta, D., Racine-Poon, A., Druker, B. J., Talpaz, M., ... & Capdeville, R. (2004). Clinical pharmacokinetics of imatinib. Clinical Cancer Research, 10(10), 3146-3152. [Link]
-
Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure. (2022). Journal of Chemical Information and Modeling, 62(9), 2186-2197. [Link]
-
Cetirizine. (2023). In StatPearls. StatPearls Publishing. [Link]
-
The medicinal chemistry of piperazines: A review. (2024). Archiv der Pharmazie, e2400037. [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). (n.d.). BioAssay Systems. Retrieved from [Link]
-
Larson, J. S., & Le, K. (2008). Imatinib pharmacokinetics and its correlation with response and safety in chronic-phase chronic myeloid leukemia: a subanalysis of the IRIS study. Blood, 111(8), 4022-4028. [Link]
-
U.S. Food and Drug Administration. (2019). Population Pharmacokinetics: Guidance for Industry. [Link]
-
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2020). In Drug Metabolism. IntechOpen. [Link]
-
Testa, B., Crivori, P., Reist, M., & Carrupt, P. A. (2000). Molecular Properties and Pharmacokinetic Behavior of Cetirizine, a Zwitterionic H1-Receptor Antagonist. Journal of Medicinal Chemistry, 43(10), 1971-1979. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Retrieved from [Link]
-
European Medicines Agency. (2022). ICH M12 on drug interaction studies. [Link]
-
Oral Bioavailability and Pharmacokinetics of Sildenafil Orally Disintegrating Tablets under Various Gastric pH Levels Following Administration of Omeprazole in Rats. (2023). Pharmaceutics, 15(11), 2531. [Link]
-
In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology, 74, 7.8.1-7.8.23. [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA: Guidance for Industry. [Link]
-
Clinical Pharmacokinetics of Imatinib Mesylate. (2003). Clinical Pharmacokinetics, 42(4), 329-342. [Link]
-
U.S. Food and Drug Administration. (2010). Clinical Pharmacology Review: Zyrtec ODT. [Link]
-
U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites: Guidance for Industry. [Link]
-
In-Vivo Mouse and Rat PK Bioanalysis. (2025). protocols.io. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) training video. (2022). Pion Inc. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. [Link]
-
Pharmacokinetics, bioavailability, and tissue distribution of MRTX1133 in rats using UHPLC-MS/MS. (2024). Frontiers in Pharmacology, 15, 1358823. [Link]
-
Pharmacokinetic Investigation of Imatinib Using Accelerator Mass Spectrometry in Patients with Chronic Myeloid Leukemia. (2007). Clinical Cancer Research, 13(14), 4165-4172. [Link]
-
Comparison of pharmacokinetic characteristics of sildenafil citrate chewable tablets and film-coated tablets in healthy male volunteers. (2017). Translational and Clinical Pharmacology, 25(3), 145-151. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). (2024). Pion Inc. [Link]
-
Gleevec, Imkeldi (imatinib) dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape. Retrieved from [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. (2021). HHS.gov. [Link]
-
ICH M12 Guideline Overview on Drug Interaction Studies. (2024). DLRC Group. [Link]
-
Cetirizine: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. (2024). Drug Discovery News. [Link]
-
The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments. (2010). Current Drug Metabolism, 11(10), 867-890. [Link]
Sources
- 1. ashpublications.org [ashpublications.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cetirizine: Package Insert / Prescribing Information [drugs.com]
- 5. scispace.com [scispace.com]
- 6. Clinical pharmacokinetics of imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. omicsonline.org [omicsonline.org]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. [Olanzapine: pharmacology, pharmacokinetics and therapeutic drug monitoring] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cetirizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. In-Vivo Mouse and Rat PK Bioanalysis [protocols.io]
- 18. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. PAMPA | Evotec [evotec.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. bioassaysys.com [bioassaysys.com]
- 22. youtube.com [youtube.com]
NMR and mass spectrometry data for (R)-1-Benzyl-2-methylpiperazine
Characterization Guide & Enantiomeric Purity Protocols
Executive Summary & The Analytical Challenge
(R)-1-Benzyl-2-methylpiperazine (CAS: 302505-82-6 for R-isomer) is a critical chiral scaffold in the synthesis of neuroactive compounds, including antagonists for neurokinin receptors and various antihistamines.
The Challenge: The biological activity of piperazine derivatives is strictly governed by their stereochemistry. The (S)-enantiomer is often considered a high-risk impurity. Standard analytical techniques (LC-MS, standard
This guide benchmarks three analytical tiers to solve this problem:
-
Mass Spectrometry: For structural confirmation (Formula/Connectivity).
-
High-Field NMR: For diastereotopic assessment.
-
Chiral Resolution (HPLC & Chemical): For absolute enantiomeric purity.
Mass Spectrometry Profiling
Objective: Structural confirmation and fragmentation mapping. Limitation: MS is inherently achiral; it cannot distinguish (R) from (S).
Experimental Parameters (ESI-MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+ve).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (optimized for fragment stability).
-
Mobile Phase: 0.1% Formic Acid in Acetonitrile/Water (50:50).
Fragmentation Logic
The fragmentation of (R)-1-Benzyl-2-methylpiperazine is driven by the stability of the tropylium ion and the piperazine ring cleavage.
Key Diagnostic Ions:
-
191.15
: Protonated molecular ion. -
91.05
: Tropylium ion (Base peak in EI, significant in ESI). - 134.10: Loss of the methyl-piperazine fragment (Benzyl-N cleavage).
Visualization: Fragmentation Pathway
Figure 1: ESI-MS Fragmentation pathway. The formation of the tropylium ion (
NMR Spectroscopy: The Stereochemical Fingerprint
Objective: Confirming the 2-methyl substitution and assessing chemical purity.
Method A: Standard H NMR (Achiral Solvent)
In standard solvents like
Protocol:
-
Solvent:
(99.8% D) with 0.03% TMS. -
Frequency: 400 MHz or higher (Required to resolve benzyl AB system).
-
Concentration: 10 mg/0.6 mL.
Data Summary Table:
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Aromatic | 7.25 – 7.35 | Multiplet | 5H | Phenyl ring protons. |
| Benzyl ( | 3.45 & 3.55 | AB System ( | 2H | Critical: Diastereotopic due to adjacent C2 chiral center. |
| C2-H | 2.80 – 2.90 | Multiplet | 1H | Chiral proton. |
| Ring ( | 2.30 – 2.75 | Multiplet | 6H | Piperazine ring protons (complex overlap). |
| Methyl ( | 1.05 | Doublet ( | 3H | Diagnostic for 2-methyl substitution. |
Method B: Chiral Solvating Agents (CSA) - The "Poor Man's" Chiral HPLC
To distinguish (R) from (S) without HPLC, use a Chiral Solvating Agent.
-
Agent: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or (S)-(+)-Mandelic Acid.
-
Observation: The formation of diastereomeric salts causes the Methyl doublet (
1.05) to split into two distinct doublets if the sample is racemic. -
Limit of Detection: ~2-5% enantiomeric impurity.
Comparative Resolution Protocols (Gold Standard)
For drug development, optical rotation (
Workflow Visualization: Purification & Analysis
Figure 2: Workflow for the isolation and verification of the (R)-enantiomer using classical resolution followed by HPLC verification.
Protocol 1: Chemical Resolution (Scalable)
-
Resolving Agent: L-(+)-Tartaric Acid.[1]
-
Solvent: Ethanol (absolute) or Ethanol/Water (95:5).
-
Mechanism: The (R)-amine forms a less soluble diastereomeric salt with L-tartaric acid compared to the (S)-amine.
-
Yield: Typically 30-40% (theoretical max 50%).
Protocol 2: Chiral HPLC (Analytical QC)
This is the definitive method for calculating Enantiomeric Excess (
| Parameter | Condition |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 x 4.6 mm, 5 |
| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 220 nm (Amine absorption) |
| Temperature | 25°C |
| Selectivity ( | > 1.5 (Baseline separation expected) |
Comparative Analysis Summary
| Feature | Mass Spectrometry | Standard | Chiral HPLC |
| Primary Use | Molecular Weight / ID | Structural Connectivity | Enantiomeric Purity ( |
| Differentiation | None ((R) = (S)) | None (unless CSA added) | High Resolution |
| Sample Req. | < 1 mg | 5-10 mg | < 1 mg |
| Cost/Run | Low | Low | High (Column cost) |
| Verdict | Screening Only | Structure Check | Mandatory for Release |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10442525, 1-Benzyl-2-methylpiperazine. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
- Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-VCH. (Contextual reference for CSA mechanism).
Sources
Safety Operating Guide
Personal protective equipment for handling (R)-1-Benzyl-2-methylpiperazine hydrochloride
Comprehensive Safety Protocol: Handling (R)-1-Benzyl-2-methylpiperazine Hydrochloride
The toxicological properties of (R)-1-Benzyl-2-methylpiperazine hydrochloride have not been fully investigated.[1] Therefore, it must be handled with the utmost care, assuming it possesses hazards similar to related chemical structures. Analogous compounds are known to cause a range of adverse effects, including skin and eye irritation or burns, respiratory tract irritation, and potential harm if ingested or absorbed through the skin.[1][2][3]
Hazard Assessment and Engineering Controls: The First Line of Defense
Before any handling of (R)-1-Benzyl-2-methylpiperazine hydrochloride, a thorough risk assessment is mandatory. The primary objective is to minimize exposure through robust engineering controls.
Primary Engineering Controls:
-
Fume Hood: All weighing, reconstitution, and aliquoting of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood. This is non-negotiable and serves to control airborne particulates and vapors.
-
Ventilation: The laboratory must be equipped with adequate general or local exhaust ventilation to maintain airborne concentrations below any permissible exposure limits.[4]
-
Safety Stations: A safety shower and an eyewash station must be readily accessible and tested regularly.[5]
Personal Protective Equipment (PPE): Your Essential Barrier
A multi-layered approach to PPE is critical to prevent dermal, ocular, and respiratory exposure. The following table outlines the minimum required PPE for handling (R)-1-Benzyl-2-methylpiperazine hydrochloride.
| PPE Category | Specification | Rationale and Best Practices |
| Eye and Face Protection | ANSI Z87.1-compliant chemical safety goggles. A full-face shield is required when handling larger quantities (>1g) or when there is a significant risk of splashing. | Protects against splashes and airborne particulates. Contact lenses should not be worn when handling this substance.[6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile, Neoprene). | Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended handling periods. Dispose of contaminated gloves immediately in the appropriate chemical waste stream.[7] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Chemical-resistant apron and sleeves for handling larger quantities. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of inhaling dust or aerosols, especially when handling the solid compound outside of a fume hood (which is strongly discouraged). | The type of respirator (e.g., N95, or a half-mask with appropriate cartridges) should be selected based on a formal risk assessment.[8] |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects against spills and falling objects. |
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures is paramount for minimizing risk. The following workflows outline the safe handling of (R)-1-Benzyl-2-methylpiperazine hydrochloride from receipt to disposal.
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Transport: Use a secondary container to transport the chemical to the designated storage area.
-
Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The container must be kept tightly closed.[5]
-
Don PPE: Before entering the fume hood, don all required PPE as outlined in the table above.
-
Prepare Workspace: Line the work surface of the fume hood with absorbent, disposable bench paper.
-
Weighing: Use a tared weigh boat or paper to carefully measure the desired amount of the solid compound. Avoid creating dust.
-
Dissolving: Slowly add the solid to the chosen solvent in a suitable container. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered as much as possible.
-
Cleanup: Carefully clean any spills within the fume hood using appropriate materials. Dispose of all contaminated materials (weigh boats, bench paper, etc.) in the designated solid chemical waste container.
-
Decontamination: Wipe down the work area within the fume hood.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[9]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[10] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
All waste generated from the handling of (R)-1-Benzyl-2-methylpiperazine hydrochloride must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated consumables (gloves, weigh paper, bench liners, etc.) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing the compound must be collected in a designated, sealed hazardous waste container.
-
Disposal Pathway: All waste containers must be disposed of through an approved hazardous waste disposal service, following all local and national regulations.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the critical decision points and safety measures for handling (R)-1-Benzyl-2-methylpiperazine hydrochloride.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Benzyl-2-methylpiperazine | C12H18N2 | CID 10442525 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 5. jwpharmlab.com [jwpharmlab.com]
- 6. nj.gov [nj.gov]
- 7. westliberty.edu [westliberty.edu]
- 8. falseguridad.com [falseguridad.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
